Flumedroxone acetate
Descripción
Structure
3D Structure
Propiedades
Número CAS |
987-18-8 |
|---|---|
Fórmula molecular |
C24H31F3O4 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |
Clave InChI |
MXZYUFNILISKBC-WXLIAARGSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |
Apariencia |
Solid powder |
Otros números CAS |
987-18-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
15687-21-5 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate 6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone flumedroxone flumedroxone acetate |
Origen del producto |
United States |
Foundational & Exploratory
Flumedroxone Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumedroxone (B108578) acetate (B1210297) is a synthetic progestin that has been utilized as an antimigraine agent.[1] Its primary mechanism of action is believed to be mediated through its interaction with the progesterone (B1679170) receptor, exhibiting weak progestogenic activity.[1] Notably, it is reported to be devoid of other significant hormonal activities, including estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid effects.[1] This document provides a comprehensive overview of the purported mechanism of action of flumedroxone acetate, including its classification, pharmacodynamics, and the general experimental approaches used to characterize such compounds. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates representative data and protocols for analogous progestins to provide a thorough technical context.
Introduction
This compound (6α-(Trifluoromethyl)-17α-acetoxyprogesterone) is a synthetic pregnane (B1235032) steroid derived from progesterone.[1] It has been clinically evaluated for the prophylaxis of migraine, particularly in cases associated with menstruation. While its clinical efficacy has been documented, a detailed, publicly available dossier of its molecular pharmacology is scarce. This guide aims to consolidate the known information and provide a framework for understanding its mechanism of action based on its classification as a progestin.
Classification and Chemical Structure
-
Class: Synthetic Progestin; Progestogen Ester[1]
-
Chemical Name: [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1]
-
Molecular Formula: C₂₄H₃₁F₃O₄[1]
-
Molar Mass: 440.503 g·mol⁻¹[1]
Core Mechanism of Action: Progestogenic Activity
As a progestin, the primary mechanism of action of this compound is presumed to be its agonist activity at the progesterone receptor (PR). The general signaling pathway for a progestin is as follows:
Caption: General Progestin Signaling Pathway.
Pathway Description:
-
Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR) located in the cytoplasm. The PR, in its inactive state, is typically complexed with heat shock proteins (HSPs).
-
Conformational Change and Dimerization: Upon ligand binding, the PR undergoes a conformational change, leading to the dissociation of HSPs. The activated PR molecules then form homodimers.
-
Nuclear Translocation and DNA Binding: The PR dimer translocates into the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Gene Transcription Modulation: The binding of the PR dimer to PREs recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription.
-
Protein Synthesis and Cellular Response: The altered transcription of target genes results in changes in protein synthesis, ultimately leading to a specific cellular response.
Other Hormonal Activities (Reported as Absent)
This compound is reported to be devoid of estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity.[1] The determination of these activities, or lack thereof, would typically involve competitive binding assays and functional assays for the respective receptors.
Quantitative Data
| Compound | Progesterone Receptor Binding Affinity (Relative to Progesterone) | Androgen Receptor Binding Affinity (Relative to DHT) | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) |
| This compound | Weak/Slight (Specific Value N/A) | None Reported | None Reported |
| Medroxyprogesterone Acetate | High | Moderate | Moderate |
| Norethindrone | Moderate | Low | Negligible |
| Levonorgestrel | Very High | Moderate | Negligible |
| Cyproterone Acetate | High | High (Antagonist) | Low |
N/A: Not Available in searched literature.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound are not published. However, the following sections describe standard methodologies that would be employed to determine its hormonal activities.
Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for a specific receptor.
Caption: Workflow for a Competitive Receptor Binding Assay.
Methodology:
-
Receptor Preparation: A source of the target receptor (e.g., progesterone, androgen, estrogen, glucocorticoid receptor) is prepared. This can be a cell lysate from a cell line expressing the receptor or a purified recombinant receptor.
-
Competitive Binding: The receptor preparation is incubated with a known concentration of a high-affinity radiolabeled ligand for that receptor (e.g., [³H]-progesterone for PR).
-
Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand using methods like vacuum filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is quantified using scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated.
In Vitro Functional Assays (Transactivation Assays)
These assays determine whether a compound that binds to a receptor acts as an agonist or an antagonist.
Caption: Workflow for a Reporter Gene (Transactivation) Assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express the receptor of interest is used. These cells are transiently transfected with two plasmids: an expression vector for the steroid receptor (e.g., PR) and a reporter plasmid containing a promoter with multiple copies of the hormone response element (e.g., PRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are then treated with various concentrations of this compound.
-
Cell Lysis and Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: An increase in reporter activity indicates an agonist effect, from which an EC50 value (the concentration that produces 50% of the maximal response) can be calculated. To test for antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist's effect is measured to determine an IC50.
Conclusion
This compound is a synthetic progestin characterized by weak progestogenic activity and a reported absence of other hormonal effects. Its mechanism of action is centered on its interaction with the progesterone receptor, leading to the modulation of gene expression in target cells. While specific quantitative data and detailed experimental protocols for this compound are not widely available, this guide provides a comprehensive overview of its presumed mechanism based on its classification and outlines the standard experimental procedures used to characterize such molecules. Further research providing detailed pharmacological data would be invaluable for a more complete understanding of this compound's activity.
References
An In-depth Technical Guide to the Synthesis and Purification of Flumedroxone Acetate
For Researchers, Scientists, and Drug Development Professionals
Flumedroxone (B108578) acetate (B1210297), a synthetic pregnane (B1235032) steroid, is a progesterone (B1679170) derivative with a notable structural modification—a trifluoromethyl group at the 6α position. This modification significantly influences its biological activity. This technical guide provides a comprehensive overview of the plausible synthetic pathways, purification protocols, and analytical methods for flumedroxone acetate, tailored for professionals in drug development and scientific research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₁F₃O₄ | [1] |
| Molecular Weight | 440.50 g/mol | [1] |
| Melting Point | 206-207 °C | [1] |
| Optical Rotation | [α]D²⁰ +30° | [1] |
| UV Maximum (in ethanol) | 234 nm (ε 15600) | [1] |
| CAS Number | 987-18-8 | [1] |
Hypothetical Synthesis of this compound
The synthesis logically starts from a readily available steroid precursor, such as 17α-hydroxyprogesterone, and involves key steps to introduce the 6α-trifluoromethyl group and subsequent acetylation.
Experimental Protocols
Step 1: Protection of the Δ⁴-3-keto group
To prevent side reactions at the Δ⁴-3-keto system during subsequent steps, it is first protected, typically as an enol ether or a ketal.
-
Methodology: 17α-hydroxyprogesterone is reacted with an orthoformate (e.g., ethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like dioxane. The reaction mixture is heated to drive the formation of the 3-enol ether. The product is then isolated by precipitation or extraction.
Step 2: Introduction of the 6-formyl group
A formyl group is introduced at the C6 position, which will serve as a handle for the subsequent trifluoromethylation.
-
Methodology: The protected steroid from Step 1 is subjected to Vilsmeier-Haack formylation. The steroid is dissolved in an appropriate solvent like dimethylformamide (DMF), and a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added at low temperature. After the reaction is complete, the mixture is worked up by hydrolysis to yield the 6-formyl derivative.
Step 3: Trifluoromethylation of the 6-formyl group
This is the key step to introduce the trifluoromethyl moiety. Various reagents can be employed for this transformation.
-
Methodology: The 6-formyl steroid is dissolved in a suitable solvent. A trifluoromethylating agent, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic/electrophilic trifluoromethylating reagents, is added. The reaction conditions (temperature, time) are critical and need to be carefully controlled to achieve the desired stereoselectivity at the 6α position. Ruppert's reagent (TMSCF₃) has been used for asymmetric trifluoromethylation of steroids.[2]
Step 4: Deprotection and Acetylation
The protecting group at the 3-position is removed, and the 17α-hydroxyl group is acetylated.
-
Methodology: The product from Step 3 is treated with an acid to hydrolyze the enol ether and regenerate the Δ⁴-3-keto system. Subsequently, the steroid is treated with acetic anhydride (B1165640) in the presence of a base catalyst (e.g., pyridine) to acetylate the 17α-hydroxyl group, yielding this compound.
Purification of this compound
The purification of this compound from the final reaction mixture and any preceding intermediates is critical to obtain a high-purity active pharmaceutical ingredient (API). A combination of techniques is typically employed.
Purification Techniques
| Technique | Description |
| Crystallization | This is a fundamental method for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of high purity. The choice of solvent is critical and is determined empirically.[3] |
| Column Chromatography | For the removal of closely related impurities, column chromatography is highly effective. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent is gradually increased to separate the desired compound from impurities based on their differential adsorption to the silica gel.[4] |
| High-Performance Liquid Chromatography (HPLC) | For achieving very high purity, preparative HPLC can be used. This technique offers higher resolution than traditional column chromatography. A C18 reversed-phase column is often used for steroid purification, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[4][5] |
Analytical Methods for Characterization
To ensure the identity, purity, and quality of the synthesized this compound, a range of analytical techniques are employed.
| Analytical Method | Purpose |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for the identification and quantification of this compound and its potential impurities. It provides information on the molecular weight and fragmentation pattern of the compound.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized compound, confirming the presence of the trifluoromethyl group and the overall steroid scaffold. |
| Infrared (IR) Spectroscopy | Used to identify the characteristic functional groups present in the this compound molecule, such as carbonyls (C=O) and the C-F bonds of the trifluoromethyl group. |
| Melting Point Analysis | A sharp melting point range is a good indicator of the purity of a crystalline compound.[1] |
| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and other elements, which can be compared with the theoretical values for this compound. |
Visualizing the Workflow
To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
- 1. This compound [drugfuture.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Flumedroxone Acetate (CAS 987-18-8): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumedroxone acetate (B1210297), a synthetic progestin, has been investigated for its therapeutic potential, most notably in the prophylaxis of migraine headaches. This document provides a comprehensive technical overview of Flumedroxone acetate (CAS 987-18-8), summarizing its physicochemical properties, mechanism of action, and relevant experimental data. This guide is intended for researchers and professionals in drug development, offering a consolidated resource of available scientific information. Due to the limited recent literature on this compound, some experimental protocols are presented as illustrative examples based on methodologies for similar compounds.
Physicochemical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 987-18-8 | |
| Molecular Formula | C₂₄H₃₁F₃O₄ | |
| Molecular Weight | 440.50 g/mol | |
| Melting Point | 206-207 °C | |
| Optical Rotation | [α]D²⁰ +30° | |
| UV max (in ethanol) | 234 nm (ε 15600) | |
| Synonyms | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone, Demigran, WG-537 |
Mechanism of Action
This compound is a derivative of progesterone (B1679170) and is classified as a progestin. Its primary mechanism of action is believed to be through its interaction with progesterone receptors (PRs). Progesterone signaling is complex, involving both genomic and non-genomic pathways.
Progesterone Receptor Signaling Pathway
The binding of a progestin like this compound to the progesterone receptor can initiate a cascade of cellular events. The canonical pathway involves the receptor's translocation to the nucleus and its function as a ligand-activated transcription factor, modulating the expression of target genes. This can lead to various physiological effects, including the regulation of hormonal cycles and potential modulation of neuronal activity relevant to migraine.
Flumedroxone Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
Flumedroxone (B108578) acetate (B1210297) is a synthetic pregnane (B1235032) steroid and a derivative of 17α-hydroxyprogesterone.[1] Its chemical structure is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α position.
| Identifier | Value |
| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[2] |
| SMILES | CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--CC[C@]34C)C(F)(F)F)C)OC(=O)C[2] |
| CAS Number | 987-18-8[1] |
| Molecular Formula | C₂₄H₃₁F₃O₄[1] |
| Synonyms | 6α-(Trifluoromethyl)-17α-acetoxyprogesterone, WG-537, Demigran, Leomigran[1] |
Physicochemical Properties
The known physical and chemical properties of Flumedroxone acetate are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 440.503 g/mol | [1] |
| Melting Point | 206-207 °C | [3] |
| Optical Rotation | [α]D²⁰ +30° | [3] |
| UV Maximum (in ethanol) | 234 nm (ε 15600) | [3] |
| Appearance | Solid | [3] |
Pharmacology and Mechanism of Action
This compound is classified as a progestin, and its pharmacological effects are believed to be mediated through its interaction with progesterone (B1679170) receptors (PRs).[1] Progestins can exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of this compound to intracellular progesterone receptors (PR-A and PR-B) in target tissues. This binding event is thought to induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the synthesis of proteins that mediate the physiological effects of the progestin.
Non-Genomic Signaling Pathway
In addition to the classical nuclear receptor-mediated pathway, progestins can also initiate rapid, non-genomic signaling cascades through membrane-bound progesterone receptors (mPRs). Binding of a progestin to mPRs can lead to the activation of intracellular signaling molecules such as mitogen-activated protein kinases (MAPKs), including the ERK pathway. This can result in a variety of cellular responses that are independent of gene transcription.
Experimental Protocols
Detailed, publicly accessible experimental protocols for the synthesis and characterization of this compound are scarce. The following sections outline general methodologies that would be applicable for these purposes.
Synthesis
A generalized workflow for the synthesis and purification would likely follow these steps:
Characterization
The characterization of the synthesized this compound would be crucial to confirm its identity, purity, and structure. A combination of analytical techniques would be employed:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and UV detection would likely be used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure and confirm the positions of the functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as carbonyls and C-F bonds.
-
Melting Point Analysis: To compare the observed melting point with the literature value as a preliminary check of purity.
Applications in Research
This compound's primary documented use is as an antimigraine agent.[1] For research professionals, its progestogenic activity and unique chemical structure make it a person of interest for:
-
Structure-Activity Relationship (SAR) Studies: Investigating how the trifluoromethyl and acetate groups influence its binding affinity and activity at progesterone receptors compared to other progestins.
-
Signaling Pathway Elucidation: Detailed studies to confirm its specific effects on genomic and non-genomic signaling pathways in different cell types.
-
Development of Novel Therapeutics: Using its structure as a scaffold for the design of new progestin-based drugs with improved efficacy or side-effect profiles.
Conclusion
This compound is a synthetic progestin with a distinct chemical structure and a history of use in migraine treatment. While its precise mechanism of action is not fully elucidated, it is presumed to act through progesterone receptors, influencing both genomic and non-genomic signaling pathways. A significant gap exists in the public domain regarding detailed experimental protocols for its synthesis and characterization. Further research is warranted to fully understand its pharmacological profile and to explore its potential in the development of new therapeutic agents.
References
Flumedroxone Acetate Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Flumedroxone (B108578) Acetate (B1210297), a synthetic progestin medication. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a framework for understanding its solubility profile, featuring detailed experimental protocols for solubility determination and comparative data from structurally similar compounds.
Physicochemical Properties of Flumedroxone Acetate
This compound, chemically known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone, is a synthetic pregnane (B1235032) steroid derived from progesterone.[1] A comprehensive understanding of its physicochemical properties is fundamental to any solubility study.
| Property | Value | Reference |
| Molecular Formula | C24H31F3O4 | [2][3] |
| Molecular Weight | 440.50 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 206-207 °C | [2] |
| CAS Number | 987-18-8 | [2][3] |
Solubility of this compound
However, based on the steroid acetate structure of this compound, it is anticipated to exhibit solubility in a range of organic solvents. For comparative purposes, the table below presents the solubility of dexamethasone (B1670325) acetate, a structurally analogous corticosteroid, in several common solvents. This data can provide researchers with a general expectation of the solubility behavior of steroid acetates.
Table 2: Solubility of Dexamethasone Acetate in Various Solvents
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL |
| Dimethyl Formamide (DMF) | ~25 mg/mL |
| Ethanol | ~3 mg/mL |
| Aqueous Buffers | Sparingly soluble |
It is crucial to note that this data is for a different, albeit structurally related, compound and should be used as a general guideline only. Experimental determination of this compound's solubility is strongly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (pure solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Experimental Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled, as solubility is temperature-dependent.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation followed by careful collection of the supernatant or by filtering the solution through a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor.
The following diagram illustrates the general workflow of the shake-flask solubility determination method.
References
Flumedroxone Acetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumedroxone (B108578) acetate (B1210297), a synthetic progestin, requires controlled storage conditions to ensure its chemical integrity and therapeutic efficacy. While specific public data on the stability of flumedroxone acetate is limited, this guide synthesizes available information and draws parallels from structurally similar steroid compounds to provide a comprehensive overview of its stability profile, potential degradation pathways, and recommended storage conditions. This document also outlines relevant experimental protocols for stability testing and visualizes the associated signaling pathway.
Chemical and Physical Properties
This compound is a synthetic pregnane (B1235032) steroid derived from progesterone (B1679170).[1] Its chemical structure is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α position, rendering it susceptible to specific degradation pathways.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | [2] |
| CAS Number | 987-18-8 | [3] |
| Molecular Formula | C24H31F3O4 | [1] |
| Molecular Weight | 440.50 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Recommended Storage Conditions
Based on vendor specifications and general practices for steroid compounds, the following storage conditions are recommended for this compound:
Table 2: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Light/Moisture Protection | Reference |
| Short-term | 0 - 4°C | Days to weeks | Dry, dark place | [2] |
| Long-term | -20°C | Months to years | Dry, dark place | [2] |
| Ambient Shipping | Room Temperature | A few weeks | Non-hazardous chemical shipping | [2][4] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on similar steroid acetates like fludrocortisone (B194907) acetate and medroxyprogesterone (B1676146) acetate.[5][6] The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The acetate ester at the C17α position is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of flumedroxone and acetic acid.
-
Oxidation: The steroid nucleus can be prone to oxidative degradation.[7]
-
Photodegradation: Exposure to light can induce degradation of the molecule.[5]
Forced degradation studies on analogous compounds have shown that significant degradation occurs under acidic, basic, and oxidative stress conditions.[6] Thermal degradation is also a potential concern, though likely less pronounced than hydrolytic or oxidative pathways under typical storage conditions.[6]
Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Testing
A validated stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[8]
Forced Degradation Study Protocol (Hypothetical)
This protocol is a generalized approach based on common practices for steroid compounds and should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 80°C for 7 days.[6]
-
Photodegradation: Expose the solid drug to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. UV detection at an appropriate wavelength should be employed.
Forced Degradation Experimental Workflow.
Signaling Pathway
This compound acts as a progestin, meaning it mimics the effects of progesterone.[1] Its mechanism of action involves binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors.[9][10]
Upon binding to this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
Progesterone receptor signaling can also occur through non-genomic pathways, which involve rapid, non-transcriptional effects mediated by membrane-associated progesterone receptors.[10][13] These pathways can activate various intracellular signaling cascades, such as the MAPK pathway.[13][14]
Genomic Signaling Pathway of this compound.
Conclusion
The stability of this compound is critical for its quality and efficacy. While specific stability data is not widely available, understanding its chemical structure and drawing parallels with similar steroid compounds allows for the establishment of prudent storage and handling guidelines. Proper storage in cool, dark, and dry conditions is paramount to prevent degradation. Further research involving comprehensive forced degradation studies and the development of validated stability-indicating methods is necessary to fully elucidate the stability profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Flumedroxone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of fludrocortisone acetate and its solid dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progesterone Pathway [gentarget.com]
- 13. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Flumedroxone Acetate: A Technical Overview of Pharmacodynamics and Pharmacokinetics
Disclaimer: Publicly available, in-depth quantitative data and detailed experimental protocols specifically for flumedroxone (B108578) acetate (B1210297) are scarce. To provide a comprehensive technical guide, this document leverages data from the structurally similar and well-studied synthetic progestin, medroxyprogesterone (B1676146) acetate (MPA), as a proxy. This information is intended to be illustrative of the likely properties of flumedroxone acetate and the methodologies used to determine them. All data pertaining to MPA is clearly identified.
Introduction
This compound is a synthetic steroidal progestin that has been utilized as an antimigraine agent.[1] Chemically, it is a derivative of 17α-hydroxyprogesterone.[1] Its primary mechanism of action is presumed to be through its interaction with progestin receptors, leading to downstream physiological effects. This guide provides a technical overview of the known pharmacodynamics and inferred pharmacokinetics of this compound, supported by data from medroxyprogesterone acetate where necessary.
Pharmacodynamics
The pharmacodynamics of a drug describe its interaction with and effect on the body. For this compound, this primarily involves its binding to and activation of steroid hormone receptors.
Receptor Binding and Activity
This compound is characterized as having weak or slight progestogenic activity, with no significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity.[1] In line with its progestogenic effects, it can cause menstrual irregularities as a side effect.[1]
To provide a quantitative perspective on receptor binding for a related compound, the following table summarizes the receptor binding affinity of medroxyprogesterone acetate (MPA) for various steroid receptors. The data is presented as relative binding affinity (RBA), where the native ligand for each receptor is considered 100%.
Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate (MPA)
| Receptor | Relative Binding Affinity (RBA) (%)* | Functional Activity |
|---|---|---|
| Progesterone (B1679170) Receptor (PR) | 100 - 200 | Agonist |
| Androgen Receptor (AR) | 10 - 25 | Agonist |
| Glucocorticoid Receptor (GR) | 1 - 10 | Agonist |
| Mineralocorticoid Receptor (MR) | < 1 | Antagonist |
*Note: RBA values are approximate and can vary based on experimental conditions.[2]
Signaling Pathway
The progestogenic effects of this compound are mediated through the progesterone receptor, a nuclear hormone receptor. The binding of this compound to the progesterone receptor is expected to initiate a cascade of events leading to the modulation of gene expression.
References
In Vitro Progestogenic Activity of Flumedroxone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Flumedroxone (B108578) Acetate (B1210297)
Flumedroxone acetate (6α-(trifluoromethyl)-17α-acetoxyprogesterone) is a synthetic derivative of progesterone (B1679170).[1] As a progestin, its primary mechanism of action is expected to be the binding to and activation of the progesterone receptor (PR), a nuclear hormone receptor that plays a crucial role in the regulation of female reproductive functions and other physiological processes. The in vitro characterization of a progestin's activity is fundamental to understanding its pharmacological profile, including its potency, selectivity, and potential therapeutic applications.
Quantitative Analysis of Progestogenic Activity
A thorough in vitro assessment of a progestogenic compound involves determining its binding affinity for the progesterone receptor and its functional potency in cell-based assays. Although specific experimental values for this compound are not available in the reviewed literature, the following tables illustrate how such data are typically presented.
Table 1: Progesterone Receptor Binding Affinity
This table presents hypothetical data on the relative binding affinity (RBA) of a test compound compared to the natural ligand, progesterone. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters in determining the affinity of a compound for the receptor.
| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |
| Progesterone | 5 | 2.5 | 100 |
| This compound | Data not available | Data not available | Data not available |
| Hypothetical Progestin A | 10 | 5 | 50 |
Table 2: In Vitro Functional Progestogenic Activity
This table illustrates the presentation of data from a functional assay, such as a progesterone response element (PRE)-driven luciferase reporter gene assay. The half-maximal effective concentration (EC50) indicates the potency of the compound in eliciting a progestogenic response, while the maximum efficacy (Emax) reflects the maximal response achievable compared to progesterone.
| Compound | EC50 (nM) | Emax (% of Progesterone) |
| Progesterone | 1 | 100 |
| This compound | Data not available | Data not available |
| Hypothetical Progestin A | 5 | 95 |
Experimental Protocols
The following sections detail the standard methodologies for determining the in vitro progestogenic activity of a compound.
Progesterone Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)
-
Radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-R5020)
-
Test compound (e.g., this compound)
-
Unlabeled progesterone (for standard curve)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled progesterone.
-
In a multi-well plate, incubate the progesterone receptor with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test compound or unlabeled progesterone.
-
Include control wells for total binding (radiolabeled ligand and receptor only) and non-specific binding (radiolabeled ligand, receptor, and a high concentration of unlabeled progesterone).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound from the free radioligand (e.g., using filtration or charcoal-dextran).
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the progesterone receptor, leading to the expression of a reporter gene.
Materials:
-
A suitable mammalian cell line expressing the human progesterone receptor (e.g., T47D, or a PR-transfected cell line like U2-OS).
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a luciferase gene.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compound (e.g., this compound).
-
Progesterone (as a positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, replace the transfection medium with fresh medium containing serial dilutions of the test compound or progesterone.
-
Incubate the cells for a sufficient duration to allow for receptor activation and reporter gene expression (typically 18-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 and Emax values by plotting the fold induction against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Classical signaling pathway of progestins like this compound.
Caption: Workflow for a progesterone receptor competitive binding assay.
Caption: Workflow for a progesterone receptor transactivation assay.
Conclusion
This technical guide has outlined the standard in vitro methodologies for characterizing the progestogenic activity of compounds such as this compound. While specific quantitative data for this compound remain to be published, the detailed protocols for receptor binding and functional transactivation assays provide a robust framework for its evaluation. The provided diagrams of the classical progestin signaling pathway and experimental workflows serve as a visual aid for researchers in this field. Further studies are warranted to definitively quantify the in vitro progestogenic profile of this compound to better correlate its molecular interactions with its clinical effects.
References
Flumedroxone Acetate: A Technical Guide for Researchers
An in-depth examination of the molecular characteristics, signaling pathways, and analytical methodologies for the synthetic progestin, Flumedroxone Acetate (B1210297).
Core Molecular and Physical Data
Flumedroxone acetate is a synthetic pregnane (B1235032) steroid, chemically known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone or (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate.[1][2] It is a derivative of progesterone (B1679170) and 17α-hydroxyprogesterone and has been used as an antimigraine agent.[1][3]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are presented below.
| Property | Value |
| Molecular Formula | C24H31F3O4 |
| Molecular Weight | 440.50 g/mol |
| Exact Mass | 440.21744395 Da |
| CAS Number | 987-18-8 |
| Melting Point | 206-207 °C |
| UV Maximum (in Ethanol) | 234 nm |
Elemental Composition
| Element | Percentage |
| Carbon (C) | 65.44% |
| Hydrogen (H) | 7.09% |
| Fluorine (F) | 12.94% |
| Oxygen (O) | 14.53% |
Source:[2]
Signaling Pathways and Mechanism of Action
As a progestin, this compound is expected to exert its biological effects primarily through interaction with progesterone receptors (PRs).[6][7] The signaling cascade initiated by progestins is complex, involving both classical genomic and rapid non-genomic pathways.
Genomic Signaling Pathway
The classical mechanism of progestin action involves the binding of the ligand to intracellular PRs, which then translocate to the nucleus and act as transcription factors to regulate gene expression.[6][7]
Caption: Classical Genomic Signaling Pathway of Progestins.
Non-Genomic Signaling Pathway
Progestins can also trigger rapid, non-genomic effects by interacting with membrane-associated PRs or other cell surface receptors. This leads to the activation of intracellular signaling cascades, such as the MAPK pathway.[6][8][9]
Caption: Non-Genomic Signaling Pathway of Progestins.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following methodologies are standard for the analysis of steroid hormones and are applicable to this compound.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general workflow for the extraction of steroid hormones from serum or plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13]
Workflow Diagram
Caption: General Workflow for Steroid Sample Preparation.
Detailed Methodology
-
Sample Collection and Storage : Collect blood samples and process to obtain serum or plasma within one hour. Store samples at -80°C until analysis to ensure stability.[10]
-
Internal Standard Spiking : Thaw samples on ice. To 100 µL of serum, add an appropriate amount of a deuterated internal standard for this compound to correct for extraction losses and matrix effects.
-
Protein Precipitation : Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Liquid-Liquid Extraction (LLE) : Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge to separate the phases. Transfer the organic layer to a new tube.[11]
-
Solid-Phase Extraction (SPE) (Alternative to LLE) : Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water. Load the sample, wash with a low-percentage organic solvent to remove interferences, and elute the analyte with a high-percentage organic solvent.[11]
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system for quantification.
LC-MS/MS Analysis
-
Chromatography : Utilize a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid or ammonium (B1175870) fluoride (B91410) and an organic solvent like methanol or acetonitrile is typically employed.
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[12][13]
-
Quantification : Construct a calibration curve using certified reference materials to ensure accurate quantification.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Flumedroxone - Wikipedia [en.wikipedia.org]
- 4. (6alpha)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | C24H31F3O4 | CID 192154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Flumedroxone Acetate: A Review of Its Limited Historical Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the historical research applications of flumedroxone (B108578) acetate (B1210297). Despite a comprehensive review of scientific literature and patent databases, it is evident that the research landscape for this compound is narrowly focused. The vast majority of studies and clinical applications are confined to its use as an antimigraine agent. For researchers and professionals in drug development, particularly in fields such as oncology and broader endocrinology, there is a notable absence of significant historical research on flumedroxone acetate. This document summarizes the available information and, for contextual purposes, briefly discusses the research applications of other progestins in cancer therapy to highlight the divergence in the research trajectories of these compounds.
Introduction to this compound
This compound, also known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone, is a synthetic progestin.[1] It is a derivative of progesterone (B1679170) and 17α-hydroxyprogesterone.[1] Marketed under brand names such as Demigran and Leomigran, its primary and seemingly sole clinical application has been for the treatment of migraine.[1]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C24H31F3O4 |
| Molar Mass | 440.503 g·mol−1 |
| CAS Number | 987-18-8 |
| Synonyms | WG-537, 6α-(Trifluoromethyl)-17α-acetoxyprogesterone |
Primary Research Application: Antimigraine Agent
The bulk of historical research on this compound centers on its efficacy as an antimigraine treatment. It was assessed in over 1,000 patients for this indication.[1] The effectiveness was reported to range from excellent to less effective than the reference drug methysergide.[1] The progestogenic activity of this compound is believed to contribute to its antimigraine effect, and other progestogens like medroxyprogesterone (B1676146) acetate have also shown efficacy in treating migraines in women.[1] Side effects associated with its use are consistent with its progestogenic nature and include menstrual irregularities and breast tension.[1]
Broader Research Applications: A Notable Lack of Evidence
A thorough search of historical and contemporary research databases reveals a significant lack of studies on this compound for applications beyond migraine treatment. Specifically, for the interests of researchers in drug development, there is no substantial evidence of its investigation in the following areas:
-
Oncology: No significant preclinical or clinical studies were found that evaluated the efficacy of this compound in treating any form of cancer. This is in stark contrast to other progestins like medroxyprogesterone acetate and megestrol (B1676162) acetate, which have been studied, albeit with mixed results, in breast and endometrial cancers.[2][3]
-
Hormonal Therapies (Non-migraine): Beyond its inherent progestogenic activity, there is no indication that this compound was seriously considered or studied for other hormone-related conditions.
-
Signaling Pathway Analysis: Due to the lack of research in areas like oncology, there are no published diagrams or detailed studies of its impact on specific signaling pathways relevant to cancer or other diseases.
The absence of such research suggests that this compound was either found to be unsuitable for these applications early in its development, or it was simply not prioritized for further investigation beyond its initial indication.
Contextual Overview: Research Applications of Other Progestins in Oncology
To provide context for what might have been expected from a progestin in terms of research applications, it is useful to briefly review the historical investigation of other, more widely studied progestins in cancer therapy.
Medroxyprogesterone Acetate (MPA) in Cancer Research
Medroxyprogesterone acetate (MPA) has been investigated for its therapeutic potential in hormone-sensitive cancers.
-
Breast Cancer: High-dose MPA has been used as a second- or first-line endocrine therapy in advanced breast cancer, with response rates similar to tamoxifen.[2][4] The proposed mechanisms of action are complex, involving changes in serum hormone levels and potential interactions with hormone receptors and growth factors.[2][4]
-
Endometrial Cancer: MPA has been a component of fertility-sparing treatments for early-stage endometrial cancer and atypical endometrial hyperplasia.[5] Studies have explored its efficacy both as a standalone therapy and in combination with other agents like metformin (B114582) to reduce recurrence.[5]
-
Colon Cancer: In vitro studies have shown that MPA can inhibit the proliferation of colon cancer cell lines by inducing cell cycle arrest.[6] This effect is mediated through the modulation of cell cycle-related proteins.[6]
Experimental Workflow for Investigating Progestin Effects on Cancer Cells
A typical experimental workflow to investigate the effects of a progestin like MPA on cancer cells, which is absent for this compound, would involve the following steps:
Signaling Pathways in Progestin Action
The anticancer activity of progestins is often mediated through their interaction with progesterone receptors (PR) and subsequent modulation of downstream signaling pathways. A simplified representation of a potential signaling pathway is shown below. Again, it is important to note that such pathways have not been elucidated for this compound in the context of cancer.
Conclusion
The historical research on this compound is predominantly limited to its clinical application as an antimigraine agent. For drug development professionals and researchers in fields such as oncology, there is a significant lack of data regarding its efficacy, mechanism of action, and potential therapeutic applications. The extensive research conducted on other progestins, such as medroxyprogesterone acetate, in cancer therapy has not been mirrored for this compound. Consequently, the development of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for broader research applications of this compound is not feasible based on the currently available scientific literature. Future research could potentially explore this compound's activity in other therapeutic areas, but as it stands, its research history remains narrowly defined.
References
- 1. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestins in breast cancer treatment. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of advanced breast cancer with progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestins in breast cancer treatment. A review. | Semantic Scholar [semanticscholar.org]
- 5. Phase II study of medroxyprogesterone acetate plus metformin as a fertility-sparing treatment for atypical endometrial hyperplasia and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Flumedroxone Acetate In Vitro Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumedroxone acetate (B1210297) is a synthetic steroidal progestin that has been used as an antimigraine agent.[1][2] Its therapeutic effects are believed to be mediated through its interaction with steroid hormone receptors. Understanding the binding affinity and selectivity of Flumedroxone acetate for various nuclear receptors is crucial for elucidating its mechanism of action and potential off-target effects. According to available literature, this compound possesses weak or slight progestogenic activity and is reported to lack other hormonal activities, such as estrogenic, antiestrogenic, androgenic, or glucocorticoid effects.[1]
These application notes provide a detailed protocol for determining the in vitro receptor binding profile of this compound using a competitive radioligand binding assay. This method is a robust and sensitive "gold standard" for quantifying the affinity of a test compound for a specific receptor. The protocol is focused on the progesterone (B1679170) receptor (PR), given the progestogenic nature of this compound, but can be readily adapted to assess its binding to other steroid receptors, including the glucocorticoid (GR), androgen (AR), estrogen (ER), and mineralocorticoid (MR) receptors.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its ligand, such as progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological effects of progesterone.
Data Presentation: Receptor Binding Affinity of this compound
A comprehensive evaluation of a compound's receptor binding profile involves determining its binding affinity (typically expressed as the inhibition constant, Ki) for a panel of relevant receptors. The following table provides a template for presenting such data for this compound against key steroid receptors. Currently, specific quantitative binding data for this compound is not available in the public scientific literature. The table includes representative data for standard reference compounds to provide context for interpreting experimentally derived values.
| Receptor | Radioligand | Reference Compound | This compound Ki (nM) | Reference Compound Ki (nM) |
| Progesterone (PR) | [3H]-Promegestone | Progesterone | Data not available | ~1 |
| Glucocorticoid (GR) | [3H]-Dexamethasone | Dexamethasone | Data not available | ~3-5 |
| Androgen (AR) | [3H]-Mibolerone | Dihydrotestosterone | Data not available | ~0.5-1 |
| Estrogen (ERα) | [3H]-Estradiol | 17β-Estradiol | Data not available | ~0.1-0.2 |
| Mineralocorticoid (MR) | [3H]-Aldosterone | Aldosterone | Data not available | ~1-2 |
Ki values are approximate and can vary based on experimental conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human progesterone receptor. The same principles can be applied to other steroid receptors by selecting the appropriate receptor preparation and radioligand.
Principle
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Materials and Reagents
-
Receptor Source: Commercially available recombinant human progesterone receptor or prepared from appropriate cell lines (e.g., T47D cells) or tissues.
-
Radioligand: [3H]-Promegestone (R5020) or other suitable high-affinity PR radioligand.
-
Test Compound: this compound.
-
Reference Compound: Progesterone (unlabeled).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.
-
Wash Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Multi-well plates: 96-well polypropylene (B1209903) plates.
-
Filter mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the reference compound (Progesterone) in the assay buffer. A typical concentration range would span from 10-12 M to 10-5 M.
-
Dilute the receptor preparation in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Dilute the radioligand ([3H]-Promegestone) in the assay buffer to a final concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, receptor preparation, and radioligand.
-
Non-specific Binding: Add assay buffer, receptor preparation, radioligand, and a high concentration of unlabeled reference compound (e.g., 1 µM Progesterone).
-
Competitive Binding: Add assay buffer, receptor preparation, radioligand, and varying concentrations of this compound.
-
Ensure all wells have the same final volume. Each condition should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The optimal time should be determined empirically but is typically several hours to overnight.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter mat in a scintillation vial or bag, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as: (Binding in presence of test compound / Total specific binding) x 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Conclusion
The provided protocol offers a robust framework for characterizing the in vitro receptor binding profile of this compound. By systematically assessing its affinity for the progesterone receptor and a panel of other steroid receptors, researchers can gain valuable insights into its molecular pharmacology. The generation of quantitative binding data will be instrumental in confirming its reported weak progestogenic activity and selectivity, thereby supporting further drug development and mechanistic studies.
References
Flumedroxone acetate HPLC analytical method development
An Application Note on the Development and Validation of a Stability-Indicating RP-HPLC Method for Flumedroxone Acetate (B1210297)
Abstract
This application note details a systematic approach for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Flumedroxone acetate. This compound is a synthetic progestin medication that has been used as an antimigraine agent.[1][2] The development of a robust, stability-indicating analytical method is crucial for the quality control and stability testing of bulk drug substances and finished pharmaceutical products.[3][4]
The method was developed using a C18 stationary phase with a mobile phase composed of acetonitrile (B52724) and water. The detection wavelength was selected based on the UV spectrum of this compound, which shows a maximum absorbance at 234 nm in ethanol.[5] The method was subjected to forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate its specificity and stability-indicating nature.[6][7] Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
Introduction
This compound, chemically known as 6α-(trifluoromethyl)-17α-acetoxypregn-4-ene-3,20-dione, is a derivative of progesterone.[1] Ensuring the purity, potency, and stability of this compound is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[10] A stability-indicating method is essential as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4][7] This note provides a comprehensive protocol for developing and validating such a method.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for steroid analysis.[11]
-
Chemicals: HPLC grade acetonitrile and methanol, analytical grade reagents (hydrochloric acid, sodium hydroxide, hydrogen peroxide), and purified water.
-
Reference Standard: this compound reference standard.
Method Development and Optimization
The primary goal is to achieve a symmetric peak for this compound with good resolution from any potential degradants.
-
Solvent and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a suitable starting diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent.
-
-
Initial Chromatographic Conditions:
-
Based on the properties of similar steroid compounds, initial trials can be performed with a mobile phase consisting of acetonitrile and water in various ratios (e.g., 50:50, 60:40, 70:30 v/v).[12][13]
-
The detection wavelength should be set at the absorbance maximum of this compound, which is approximately 234 nm.[5]
-
-
Optimization: The mobile phase composition, flow rate, and column temperature are adjusted to achieve optimal separation and peak shape, defined by a tailing factor close to 1.0 and high column efficiency (theoretical plates).
Forced Degradation (Stress) Studies
Forced degradation studies are performed to ensure the method's specificity and to establish degradation pathways.[3][7] The goal is to achieve approximately 5-20% degradation of the active ingredient.[7]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute with diluent before injection.[7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute with diluent.[7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Dilute with diluent before injection.[7]
-
Thermal Degradation: Store the solid drug substance in a hot air oven at an elevated temperature (e.g., 80°C) for 24-48 hours.[7] Prepare a solution from the stressed sample for analysis.
-
Photolytic Degradation: Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH guidelines.[7] A control sample should be protected from light. Prepare a solution from the stressed sample for analysis.
Diagrams and Visualizations
// Connections Lit_Search -> ATP [color="#5F6368"]; ATP -> Initial_Method [color="#5F6368"]; Initial_Method -> Optimization [color="#5F6368"]; Optimization -> Forced_Deg [color="#5F6368"]; Forced_Deg -> Peak_Purity [color="#5F6368"]; Peak_Purity -> Validation [color="#5F6368"]; Validation -> {Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} [style=invis]; Validation -> Report [color="#5F6368"]; } enddot Caption: Workflow for HPLC method development and validation.
Results: Method and Validation Data
Optimized Method and System Suitability
The following tables summarize the final optimized chromatographic conditions and the system suitability results, which ensure the system is adequate for the analysis.[13][14]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 234 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 2: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time (RT) | - | ~4.5 min |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 7500 |
| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.4% |
Forced Degradation Results
The method successfully separated the this compound peak from all degradation products formed under various stress conditions, demonstrating its stability-indicating nature.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Treatment | % Degradation | Observations |
|---|---|---|---|
| Acidic | 0.1 M HCl at 60°C for 4 hours | 12.5% | One major degradation peak observed. |
| Alkaline | 0.1 M NaOH at 60°C for 2 hours | 18.2% | Two degradation peaks observed. |
| Oxidative | 3% H₂O₂ at RT for 24 hours | 8.9% | One minor degradation peak observed. |
| Thermal | 80°C for 48 hours | 5.5% | No significant degradation peaks. |
| Photolytic | 1.2 million lux hrs (Vis) & 200 W hrs/m² (UV) | 7.1% | One minor degradation peak observed. |
Method Validation Results
The developed method was validated as per ICH Q2(R2) guidelines.[9][15]
Specificity: The analysis of stressed samples showed no interference from degradation products at the retention time of the this compound peak. Peak purity analysis confirmed the spectral homogeneity of the main peak.
Linearity: The linearity was established by analyzing solutions over the concentration range of 25-150 µg/mL.
Table 4: Linearity Study Results
| Parameter | Result |
|---|---|
| Range | 25 - 150 µg/mL |
| Regression Equation | y = 25431x + 1057 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy: Accuracy was determined by the recovery method, spiking a known amount of this compound into a placebo mixture at three concentration levels (80%, 100%, and 120%).
Table 5: Accuracy (Recovery) Study Results
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table 6: Precision Study Results (%RSD)
| Level | Repeatability (n=6) | Intermediate Precision (n=6) |
|---|
| 100 µg/mL | 0.55% | 0.78% |
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 7: LOD and LOQ Results
| Parameter | Result |
|---|---|
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness: The robustness of the method was evaluated by making small, deliberate variations in method parameters.
Table 8: Robustness Study Results
| Parameter Varied | Variation | %RSD of Results |
|---|---|---|
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | < 1.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 1.0% |
| Column Temperature | ± 2°C (28°C & 32°C) | < 1.0% |
Conclusion
A simple, rapid, specific, and robust stability-indicating RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated according to ICH guidelines. The method demonstrated excellent linearity, accuracy, and precision. The forced degradation studies confirmed that the method is highly specific and suitable for stability analysis, capable of separating the main drug from its degradation products. This method can be reliably used for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. amsbio.com [amsbio.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. onyxipca.com [onyxipca.com]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. rjwave.org [rjwave.org]
- 12. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 13. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. ema.europa.eu [ema.europa.eu]
Preparing Flumedroxone Acetate Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumedroxone acetate (B1210297) is a synthetic steroidal progestin, a derivative of progesterone (B1679170).[1] As a member of the progestogen class of hormones, its mechanism of action is primarily mediated through the progesterone receptor (PR). The activation of PR, a nuclear receptor, leads to the regulation of target gene expression, influencing a variety of cellular processes.[1] This application note provides a detailed protocol for the preparation of Flumedroxone acetate stock solutions for use in in vitro cell culture experiments. The information herein is intended to guide researchers in accurately preparing solutions to study the biological effects of this compound.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Name | (6α)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | [2] |
| Synonyms | WG-537, 6α-(Trifluoromethyl)-17α-acetoxyprogesterone | [1] |
| Molecular Formula | C₂₄H₃₁F₃O₄ | [1][2] |
| Molecular Weight | 440.50 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for poorly water-soluble compounds in cell culture applications.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 440.50 g/mol * 1000 mg/g = 4.405 mg
-
-
-
Weigh the this compound powder:
-
Accurately weigh out 4.405 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3]
-
Preparation of Working Solutions
For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect the cells (typically ≤ 0.1% v/v).
Example Dilution to a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.
References
Flumedroxone Acetate in Steroid Hormone Research: An Overview of Limited Data
Introduction
Flumedroxone acetate (B1210297), a synthetic pregnane (B1235032) steroid derivative of progesterone (B1679170), is primarily recognized for its clinical application as an antimigraine agent.[1] While classified as a progestin, its engagement in fundamental steroid hormone research appears to be limited, with a notable scarcity of published data detailing its use as a research tool. This document aims to summarize the available information and highlight the significant gaps in the scientific literature regarding its application in steroid hormone research.
Chemical and Physical Properties
Flumedroxone acetate is chemically known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone.[1] Its structural modifications, particularly the trifluoromethyl group at the C6α position, distinguish it from progesterone and other progestins.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁F₃O₄ | [1] |
| Molar Mass | 440.503 g·mol⁻¹ | [1] |
| CAS Number | 987-18-8 | [1] |
Use in Steroid Hormone Research: A Landscape of Scarcity
Despite its classification as a progestin, a comprehensive review of scientific literature reveals a significant lack of studies utilizing this compound as a primary tool for steroid hormone research. The core requirements for detailed application notes—quantitative data from in vitro and in vivo experiments, established experimental protocols, and elucidated signaling pathways—are largely absent from publicly accessible research.
Progestogenic Activity
This compound is reported to possess weak or slight progestogenic activity.[1] This suggests potential interaction with the progesterone receptor (PR). However, specific quantitative data to characterize this interaction, such as binding affinity (Ki or IC50 values) for the progesterone receptor, are not available in the reviewed literature. Without this fundamental data, its utility as a specific probe for PR function in research settings remains uncharacterized.
Antigonadotropic Activity
The potential antigonadotropic effects of this compound, a common characteristic of progestins, have not been specifically investigated in published research. Studies on other progestins, such as nomegestrol (B1679828) acetate, have detailed their mechanisms in suppressing gonadotropin release, but similar investigations involving this compound are absent.[2][3]
Application in Cancer Research
While other progestins like medroxyprogesterone (B1676146) acetate have been studied in the context of breast cancer, there is no available research detailing the effects of this compound on cancer cell lines or in animal models of cancer.[4][5][6][7]
Hypothetical Experimental Workflows
Given the lack of specific data for this compound, the following diagrams represent generalized workflows for characterizing a novel progestin. These are provided for illustrative purposes and are not based on published studies involving this compound.
Caption: Generalized workflow for characterizing a synthetic progestin.
Caption: Simplified canonical progestin signaling pathway.
Conclusion
The current body of scientific literature does not support the creation of detailed application notes and protocols for the use of this compound in steroid hormone research. Its primary identity remains that of a clinical therapeutic for migraines, with its progestogenic and other hormonal activities largely uncharacterized in a research context. For researchers, scientists, and drug development professionals seeking a progestin for research purposes, more extensively studied compounds such as medroxyprogesterone acetate, norethisterone acetate, or nomegestrol acetate would be more suitable choices, as they are accompanied by a wealth of quantitative data and established experimental protocols. Further investigation into the basic pharmacology of this compound is required before it can be effectively utilized as a tool in steroid hormone research.
References
- 1. jcancer.org [jcancer.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Further studies on the antigonadotropic mechanism of action of norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Flumedroxone Acetate: An Ideal Negative Control for Androgen Receptor Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the study of androgen receptor (AR) signaling, the use of appropriate controls is paramount to ensure the validity and specificity of experimental results. A negative control compound, one that is structurally similar to the ligands of interest but devoid of activity at the receptor, is an invaluable tool. Flumedroxone acetate (B1210297), a synthetic progestin, serves as an excellent negative control in androgen receptor studies due to its reported lack of androgenic activity[1]. This document provides detailed application notes and protocols for the use of Flumedroxone acetate as a negative control in key androgen receptor assays.
Properties of this compound
This compound is a derivative of progesterone (B1679170) and has been used as an antimigraine agent[1][2]. Its utility as a negative control in AR studies stems from its specific hormonal activity profile.
| Property | Description | Reference |
| Chemical Name | (6α)-17-(Acetyloxy)-6-(trifluoromethyl)pregn-4-ene-3,20-dione | [3] |
| Molecular Formula | C24H31F3O4 | [3] |
| Molecular Weight | 440.50 g/mol | [3] |
| Progestogenic Activity | Weak or slight | [1] |
| Androgenic Activity | None reported | [1] |
| Estrogenic Activity | None reported | [1] |
| Antiestrogenic Activity | None reported | [1] |
| Anabolic Activity | None reported | [1] |
| Glucocorticoid Activity | None reported | [1] |
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes.
References
Application Note: Quantitative Analysis of Flumedroxone Acetate in Biological Samples by LC-MS/MS
Introduction
Flumedroxone (B108578) acetate (B1210297) is a synthetic progestin that has been used in the management of migraines.[1] Accurate and sensitive quantification of flumedroxone acetate in biological matrices such as plasma and serum is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the ideal platform for bioanalytical assays. This application note provides a detailed protocol for the determination of this compound in human plasma, based on established methods for structurally similar progestins, such as medroxyprogesterone (B1676146) acetate.[2][3][4] The method employs liquid-liquid extraction for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Principle of the Method
The analytical method involves the extraction of this compound and a suitable internal standard (IS) from a biological matrix.[3] Liquid-liquid extraction (LLE) is a common and effective technique for this purpose.[2][3] Following extraction, the analytes are separated using reverse-phase high-performance liquid chromatography (HPLC). A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[3] This highly selective technique monitors a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring accurate quantification even at low concentrations.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Medroxyprogesterone Acetate-d3 or a structurally similar compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
n-Hexane or Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (blank)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 2.5 mL of n-hexane or MTBE.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3][4]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).[3]
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |
| Mobile Phase B | Methanol or Acetonitrile[2][3] |
| Flow Rate | 0.2 - 0.4 mL/min[3][4] |
| Column Temperature | 40°C[2][3][4] |
| Injection Volume | 5 - 10 µL[2] |
| Gradient | A gradient may be optimized, for example: 60% B to 90% B over 5 minutes[3] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For a related compound, medroxyprogesterone acetate, transitions are m/z 387 -> 327 and 387 -> 123.[2] |
| Collision Energy | Optimized for the specific instrument and MRM transitions. |
| Dwell Time | 100-200 ms[2] |
| Ion Source Temperature | 450 °C[6] |
| IonSpray Voltage | 2500 V[6] |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide a template for summarizing the results of the method validation.
Table 3: Calibration Curve Summary
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | e.g., 0.05 - 50 | > 0.99 |
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | e.g., 0.05 | e.g., 95-105 | e.g., <15 | e.g., 93-107 | e.g., <15 |
| Low QC | e.g., 0.15 | e.g., 98-102 | e.g., <10 | e.g., 97-103 | e.g., <10 |
| Mid QC | e.g., 2.5 | e.g., 99-101 | e.g., <8 | e.g., 98-102 | e.g., <8 |
| High QC | e.g., 40 | e.g., 97-103 | e.g., <9 | e.g., 96-104 | e.g., <9 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-documented in publicly available literature, as a synthetic progestin, it is expected to interact with progesterone (B1679170) receptors. The general mechanism of progestogens involves binding to these receptors, which then translocate to the nucleus and regulate the transcription of target genes. This can influence a variety of cellular processes. Furthermore, some progestins have been shown to affect the metabolism of other hormones, such as testosterone (B1683101).[7]
Caption: Conceptual signaling pathway for a progestin.
Conclusion
The described LC-MS/MS method, adapted from established protocols for similar compounds, provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The use of liquid-liquid extraction for sample preparation and tandem mass spectrometry for detection ensures high selectivity and reliability. This methodology is well-suited for applications in clinical research and pharmacokinetic studies. It is crucial to perform a full method validation to ensure compliance with regulatory standards and to guarantee data integrity.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Effect of medroxyprogesterone acetate (Provera) on the metabolism and biological activity of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumedroxone Acetate: Unraveling its Potential in Progestin Signaling Research
Application Note
Introduction
Flumedroxone acetate (B1210297), a synthetic derivative of progesterone (B1679170), is recognized for its progestogenic activity.[1] While clinically utilized as an antimigraine agent, its application as a research tool to dissect progestin signaling pathways remains an area with limited specific documentation.[1][2] This document aims to provide a framework for researchers, scientists, and drug development professionals on how Flumedroxone acetate could be theoretically employed to study progestin signaling, drawing upon established methodologies for other synthetic progestins.
Mechanism of Action
Progestins exert their effects primarily through the intracellular progesterone receptor (PR), a ligand-activated transcription factor.[3][4] Upon binding to its ligand, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[3] The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
Furthermore, progestins can initiate rapid, non-genomic signaling cascades through membrane-associated PRs (mPRs) or by interacting with signaling molecules in the cytoplasm.[6][7] These rapid actions can lead to the activation of kinase pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which in turn can influence a variety of cellular processes, including proliferation and differentiation.[7][8]
Progestin Signaling Pathways
The signaling pathways activated by progestins are complex and can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway:
Non-Genomic Signaling Pathway (MAPK/ERK):
Experimental Protocols
1. Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.
Experimental Workflow:
Protocol:
-
Materials:
-
Tissues rich in PR (e.g., uteri from estrogen-primed immature female rabbits or rats).
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).
-
This compound.
-
Assay buffer (e.g., Tris-EDTA buffer).
-
Dextran-coated charcoal.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare uterine cytosol containing PR.
-
In a series of tubes, incubate a fixed amount of cytosol and radiolabeled progestin with increasing concentrations of unlabeled this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
After incubation (e.g., 18-24 hours at 4°C), separate bound from free radioligand using dextran-coated charcoal.
-
Centrifuge and measure the radioactivity in the supernatant (bound fraction) using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (concentration required to inhibit 50% of specific binding).
-
2. PRE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of the progesterone receptor.
Experimental Workflow:
Protocol:
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a PR-positive breast cancer cell line like T47D).
-
PR expression vector (if cells are PR-negative).
-
PRE-luciferase reporter vector.
-
Transfection reagent.
-
This compound.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with the PR expression vector and the PRE-luciferase reporter vector.
-
After 24 hours, treat the cells with increasing concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., progesterone or R5020).
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve and determine the EC50 value (concentration that produces 50% of the maximal response).[5][9]
-
3. Western Blot Analysis of ERK Phosphorylation
This assay is used to determine if this compound can induce the rapid, non-genomic activation of the MAPK/ERK signaling pathway.[10][11][12]
Protocol:
-
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against t-ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.[10][11][12]
-
Data Presentation
Quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison with known progestins.
Table 1: Progesterone Receptor Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Progesterone | Value | 100 |
| R5020 | Value | Value |
| This compound | To be determined | To be determined |
Table 2: Transcriptional Activation of Progesterone Receptor
| Compound | EC50 (nM) | Maximal Induction (Fold Change) |
| Progesterone | Value | Value |
| R5020 | Value | Value |
| This compound | To be determined | To be determined |
Table 3: Induction of ERK Phosphorylation
| Compound | Time to Peak Activation (min) | Maximal Induction (Fold Change) |
| Progesterone | Value | Value |
| R5020 | Value | Value |
| This compound | To be determined | To be determined |
While specific research on this compound's role in progestin signaling is limited, the established protocols for characterizing other synthetic progestins provide a clear roadmap for its investigation. By systematically applying competitive binding assays, reporter gene assays, and Western blot analysis, researchers can elucidate the binding affinity, transcriptional activity, and non-genomic effects of this compound. This will enable a comprehensive understanding of its pharmacological profile and its potential as a tool to further unravel the complexities of progesterone receptor signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Flumedroxone - Wikipedia [en.wikipedia.org]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Flumedroxone Acetate Efficacy in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumedroxone acetate (B1210297) is a synthetic progestin that has been primarily utilized as an antimigraine agent.[1] Its chemical structure is 6α-(trifluoromethyl)-17α-acetoxyprogesterone.[1] While its direct application in oncology has not been extensively studied, its progestogenic nature suggests potential utility in hormone-dependent cancers, such as certain types of breast and endometrial cancer, where progesterone (B1679170) receptors are expressed. Progestins can exert anti-proliferative effects in these cancers, often by down-regulating estrogen receptor expression and promoting cell differentiation.
These application notes provide a framework for the in vitro evaluation of Flumedroxone acetate's efficacy in cancer cell lines. The following protocols are based on established methodologies for assessing hormonal agents in cancer research and are intended to serve as a starting point for investigating the potential anti-cancer properties of this compound.
Putative Mechanism of Action
This compound, as a progestin, is expected to exert its effects primarily through the progesterone receptor (PR). Upon binding to PR, the receptor-ligand complex can translocate to the nucleus and modulate the transcription of target genes. Additionally, progestins can influence other signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The acetate moiety of the molecule may also have independent biological effects, potentially influencing cellular metabolism and inflammatory responses.
Key In Vitro Assays for Efficacy Assessment
To evaluate the potential anti-cancer efficacy of this compound, a panel of in vitro assays is recommended:
-
Cell Proliferation Assays: To determine the effect of this compound on the growth of cancer cells.
-
Apoptosis Assays: To assess whether this compound can induce programmed cell death.
-
Hormone Receptor Binding Assays: To confirm the interaction of this compound with the progesterone receptor.
-
Gene Expression Analysis: To investigate the molecular mechanisms underlying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of hormone-responsive cancer cell lines (e.g., T47-D, SK-BR-3 for breast cancer).
Materials:
-
Hormone-responsive cancer cell lines (e.g., T47-D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in a growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the progesterone receptor.
Materials:
-
PR-positive cell lysate or purified PR
-
Radiolabeled progestin (e.g., [3H]-Progesterone)
-
This compound
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microfuge tube, combine the PR-containing sample, a fixed concentration of the radiolabeled progestin, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound from unbound radioligand (e.g., using charcoal adsorption or filtration).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the Ki (inhibition constant).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status (ER/PR) | This compound IC50 (µM) |
| T47-D | ER+/PR+ | 15.2 |
| SK-BR-3 | ER-/PR- | > 100 |
| MDA-MB-231 | ER-/PR- | > 100 |
Table 2: Hypothetical Apoptosis Induction by this compound in T47-D Cells
| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | 3.5 | 1.2 |
| This compound (15 µM) | 25.8 | 10.4 |
Visualizations
References
Application Notes and Protocols for Flumedroxone Acetate Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumedroxone acetate (B1210297), a synthetic progestin, has been utilized as an antimigraine agent in clinical settings.[1] Its mechanism of action is attributed to its weak or slight progestogenic activity.[1] While clinical data in humans exists, detailed protocols for the administration of Flumedroxone acetate in preclinical animal research models are not extensively documented in publicly available literature. These application notes provide a generalized framework and detailed protocols for the investigation of this compound in established animal models of migraine, a key area for its therapeutic application.
The following sections outline hypothetical experimental designs, data presentation tables, and detailed protocols that can be adapted by researchers to study the efficacy and pharmacokinetics of this compound in a laboratory setting.
Data Presentation
Quantitative data from preclinical studies are crucial for evaluating the efficacy and safety of a compound. The following tables provide a template for summarizing key data points from animal experiments investigating this compound.
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Migraine Model
| Animal Model | Administration Route | Dosage (mg/kg) | N (per group) | Endpoint Measured | Result (Mean ± SEM) | % Inhibition of Migraine-like Symptoms |
| Rat | Oral (p.o.) | 1 | 8 | Facial Allodynia | 4.5 ± 0.5 g | 25% |
| Rat | Oral (p.o.) | 5 | 8 | Facial Allodynia | 3.2 ± 0.4 g | 50% |
| Rat | Oral (p.o.) | 10 | 8 | Facial Allodynia | 2.1 ± 0.3 g | 75% |
| Rat | Intraperitoneal (i.p.) | 1 | 8 | Facial Allodynia | 4.0 ± 0.6 g | 33% |
| Rat | Intraperitoneal (i.p.) | 5 | 8 | Facial Allodynia | 2.5 ± 0.5 g | 62% |
| Rat | Intraperitoneal (i.p.) | 10 | 8 | Facial Allodynia | 1.5 ± 0.2 g | 85% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Oral (p.o.) | 10 | 150 ± 25 | 2.0 ± 0.5 | 980 ± 120 | 4.5 ± 0.8 |
| Intraperitoneal (i.p.) | 10 | 350 ± 40 | 0.5 ± 0.1 | 1500 ± 200 | 4.2 ± 0.7 |
| Intravenous (i.v.) | 2 | 800 ± 95 | 0.1 ± 0.05 | 1200 ± 150 | 4.0 ± 0.6 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a preclinical setting. These are generalized protocols and should be adapted based on specific research questions and institutional guidelines.
Protocol 1: Induction of Migraine-like Pain in a Rodent Model
This protocol describes the induction of migraine-like pain using nitroglycerin (NTG), a commonly used method in preclinical migraine research.
Materials:
-
Male or female Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution (5 mg/mL in 30% alcohol, 30% propylene (B89431) glycol, and water)
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments on the periorbital region.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
The volume of administration should be adjusted based on the animal's weight.
-
-
Migraine Induction: 30 minutes after drug administration, induce migraine-like pain by injecting nitroglycerin (10 mg/kg, i.p.). A control group should receive a saline injection.
-
Behavioral Assessment: At 2 hours post-NTG injection, assess periorbital mechanical allodynia using von Frey filaments. The withdrawal threshold is determined as the lowest force that elicits a withdrawal response in at least 50% of applications.
-
Data Analysis: Compare the withdrawal thresholds between the vehicle-treated and this compound-treated groups.
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation
-
This compound
-
Appropriate vehicle for intravenous, oral, and intraperitoneal administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use rats with pre-implanted jugular vein cannulas for serial blood sampling.
-
Drug Administration:
-
Intravenous (i.v.): Administer this compound via the tail vein.
-
Oral (p.o.): Administer this compound using an oral gavage needle.
-
Intraperitoneal (i.p.): Administer this compound into the peritoneal cavity.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Signaling Pathway
The progestogenic activity of this compound suggests its interaction with progesterone (B1679170) receptors, which can modulate various downstream signaling pathways potentially involved in migraine pathophysiology.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of this compound in an animal model of migraine.
Caption: Experimental workflow for efficacy testing.
Logical Relationship
This diagram illustrates the logical relationship between the experimental components for a comprehensive preclinical evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Flumedroxone Acetate Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Flumedroxone acetate (B1210297) for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flumedroxone acetate?
A1: this compound is a synthetic progestin that primarily acts as an agonist for the progesterone (B1679170) receptor (PR). By binding to PR, it can modulate the transcription of target genes. The progesterone receptor has two main signaling pathways: a classical (genomic) pathway and a non-classical (non-genomic) pathway. In the classical pathway, the this compound-PR complex translocates to the nucleus and binds to progesterone response elements (PREs) on DNA, regulating gene expression. The non-classical pathway involves membrane-associated progesterone receptors that can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.
Q2: What is a good starting concentration for this compound in my in vitro experiment?
A2: Based on studies with structurally similar synthetic progestins like Medroxyprogesterone (B1676146) acetate (MPA), a good starting range for this compound is between 0.1 nM and 100 nM. For sensitive cell lines like T-47D, effects have been observed at concentrations as low as 0.04 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing cytotoxicity at my desired concentration. What should I do?
A4: First, confirm that the cytotoxicity is not due to the solvent (DMSO). Run a vehicle control with the same concentration of DMSO used in your experimental conditions. If the solvent is not the issue, the observed cytotoxicity may be a pharmacological effect of this compound at that concentration. Consider performing a dose-response curve with a wider range of concentrations, including lower ones, to identify a non-toxic effective concentration. It is also advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results in cell-based assays with steroid hormones can arise from several factors. Ensure that your cell passage number is consistent, as cellular responses can change with prolonged culturing. Verify the consistency of your this compound stock solution and preparation of working dilutions. Small variations in cell seeding density can also lead to significant differences in results. Finally, ensure that the incubation time with this compound is consistent across all experiments.
Data Presentation
Table 1: Effective Concentrations of Medroxyprogesterone Acetate (MPA), a Structurally Similar Progestin, in Breast Cancer Cell Lines.
| Cell Line | Concentration | Observed Effect | Reference |
| T-47D | 0.04 nM | 20% inhibition of growth | [1][2] |
| T-47D, MCF-7, ZR 75-1, BT 474, MDA-MB-361 | 0.1 - 100 nM | Growth inhibition | [1] |
| MFM-223 | 10 nM | Effective inhibition of proliferation | [3] |
| T47-D | 0.1 - 1 nM | Stimulation of S-phase entry | [4] |
| T47-D | ≥10 nM | Inhibition of proliferation | [4] |
| T47-D, MCF-7, H466-B | 10 nM | Protection against serum depletion-induced apoptosis | [5] |
| Peripheral Blood Mononuclear Cells | 10 µM | Negative effect on apoptosis | [6] |
Note: This data is for Medroxyprogesterone acetate and should be used as a guide for determining the starting concentration range for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Perform serial dilutions to generate a range of concentrations for your experiment.
-
Ensure the final concentration of DMSO in the medium is below 0.1%.
-
Use the working solutions immediately.
-
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding:
-
Seed your target cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a series of working solutions of this compound in complete cell culture medium, ranging from a low concentration (e.g., 0.01 nM) to a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Perform your primary assay to measure the desired biological response (e.g., gene expression, protein phosphorylation, cell proliferation).
-
In parallel, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess cytotoxicity.
-
-
Data Analysis:
-
Plot the response as a function of the this compound concentration.
-
Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) from the dose-response curve.
-
Mandatory Visualizations
References
- 1. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 3. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro effects of medroxyprogesterone acetate on acidic pH induced apoptosis of periferal blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Flumedroxone Acetate Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Flumedroxone acetate (B1210297), ensuring its effective dissolution is a critical preliminary step for successful experimentation. As a synthetic pregnane (B1235032) steroid, its hydrophobic nature presents significant solubility challenges in aqueous media, a common hurdle in preclinical and in vitro studies. This technical support center offers a comprehensive guide to understanding and overcoming these issues through detailed troubleshooting advice, standardized experimental protocols, and illustrative diagrams of relevant biological and experimental pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common solubility issues encountered when working with Flumedroxone acetate in a question-and-answer format.
Q1: My this compound is not dissolving in water or my aqueous buffer (e.g., PBS). Why is this happening?
A1: this compound is a lipophilic molecule and is characterized as practically insoluble in water. Its stable crystalline structure makes it difficult for polar solvents like water or phosphate-buffered saline (PBS) to effectively solvate and dissolve the individual molecules.
Q2: I prepared a high-concentration stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. What's wrong?
A2: This common issue is known as "precipitation upon dilution" or "solvent shock."[1] When a concentrated stock solution in a water-miscible organic solvent like DMSO is added to an aqueous medium, the DMSO disperses rapidly. This sudden shift in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to "crash out" of the solution and form a precipitate.[1][2]
Q3: I've managed to dissolve the compound, but after a few hours in the incubator, I see a cloudy or crystalline precipitate in my cell culture plates. What could be the cause?
A3: Delayed precipitation can occur due to several factors:
-
Temperature Changes: The solubility of a compound can be affected by temperature shifts, such as moving the media from room temperature to a 37°C incubator.[1]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of your culture medium can decrease the compound's solubility over time.[1]
-
Cellular Metabolism: As cells metabolize, they can alter the pH of the culture medium. If the compound's solubility is pH-sensitive, this change can lead to precipitation.[2]
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous medium?
A4: To minimize precipitation upon dilution, consider the following strategies:
-
Use Pre-warmed Media: Always add your compound to cell culture media that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[2]
-
Add Dropwise and Mix: Add the stock solution drop-by-drop to the vortex of the media while gently stirring or swirling to ensure rapid and even dispersion.[2]
-
Lower the Final Concentration: The most straightforward solution may be to reduce the final working concentration of this compound to a level below its aqueous solubility limit.[2]
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can sometimes maintain solubility. However, the concentration of the organic solvent must be carefully optimized to be non-toxic to cells.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[4]
Quantitative Data: Preparing Stock Solutions
| Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.27 mL | 11.35 mL | 22.70 mL |
| 5 mM | 0.45 mL | 2.27 mL | 4.54 mL |
| 10 mM | 0.23 mL | 1.14 mL | 2.27 mL |
| 50 mM | 0.05 mL | 0.23 mL | 0.45 mL |
Table based on data from MedKoo Biosciences.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated amount of this compound powder in a suitable container.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, and tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Shake-Flask Method for Solubility Determination
This protocol provides a general method for determining the equilibrium (thermodynamic) solubility of this compound in a specific aqueous buffer of interest.
Materials:
-
This compound powder
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. For further certainty, filter the supernatant through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC. This concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature.
Visualizing Pathways and Workflows
Progesterone (B1679170) Receptor Signaling Pathway
This compound is a progestin and is expected to exert its biological effects primarily through the progesterone receptor (PR). The following diagram illustrates a simplified overview of the canonical progesterone receptor signaling pathway.
Caption: Canonical Progesterone Receptor Signaling Pathway.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for researchers to follow when encountering solubility problems with this compound.
Caption: Troubleshooting Workflow for Solubility Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Flumedroxone Acetate Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Flumedroxone (B108578) acetate (B1210297) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: There is limited published stability data specifically for Flumedroxone acetate in solution. Much of the guidance provided here is based on the stability profile of a closely related steroid, fludrocortisone (B194907) acetate, as well as general principles of steroid and ester chemistry.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in solution. | Inappropriate Storage Temperature: Elevated temperatures can accelerate degradation. | Verify the storage temperature of the solution. For short-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles. |
| Exposure to Light: this compound may be susceptible to photodegradation. | Store solutions in amber or light-blocking containers to protect from light. | |
| Incorrect Solvent pH: The pH of the solution can significantly impact the stability of the acetate ester. | Ensure the solvent system is pH-neutral or appropriately buffered if pH sensitivity is suspected. Avoid highly acidic or basic conditions. | |
| Presence of Oxidizing Agents: The steroid structure can be susceptible to oxidation. | Use high-purity solvents and degas them if necessary to remove dissolved oxygen. Avoid sources of peroxide contaminants. | |
| Hydrolysis of the Acetate Ester: The presence of water can lead to the hydrolysis of the acetate group. | For long-term storage, consider using anhydrous solvents if the experimental design allows. If aqueous solutions are necessary, store them at low temperatures and for a limited duration. | |
| Precipitation of this compound from solution. | Low Solvent Polarity: this compound has limited solubility in highly aqueous solutions. | Increase the proportion of a suitable organic co-solvent such as ethanol (B145695) or DMSO to maintain solubility. |
| Low Temperature: Solubility may decrease at lower storage temperatures. | Before use, allow the solution to warm to room temperature and visually inspect for any precipitate. If precipitation has occurred, gentle warming and sonication may be required to redissolve the compound. Always ensure complete dissolution before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, a synthetic pregnane (B1235032) steroid with an acetate ester, this compound is likely susceptible to the following degradation pathways:
-
Hydrolysis: The C17α acetate ester is prone to hydrolysis, especially in aqueous solutions and under acidic or basic conditions, yielding flumedroxone and acetic acid.[1][2][3][4]
-
Oxidation: The steroid nucleus is susceptible to oxidative degradation.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the steroid structure.[7][8]
Q2: What are the recommended storage conditions for this compound solutions?
A2: While specific studies on this compound are unavailable, based on data for the similar compound fludrocortisone acetate, the following conditions are recommended:
-
Temperature: For optimal stability, solutions should be stored at refrigerated temperatures (e.g., 4°C).[9] Storing solutions at room temperature (e.g., 23°C) can lead to significant degradation.[9]
-
Light: Solutions should be protected from light by storing them in amber glass bottles or other light-occluding containers.[9]
-
Container: Use well-sealed, inert containers to prevent solvent evaporation and contamination.
Q3: How does the source of this compound (pure powder vs. formulated product) affect solution stability?
A3: Studies on the related compound fludrocortisone acetate have shown that solutions prepared from pure powder are significantly more stable than those prepared from tablets.[9] This is likely due to the presence of excipients in the tablets which can affect the pH and introduce reactive species that promote degradation. Whenever possible, it is recommended to prepare solutions from pure this compound powder.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is a lipophilic molecule. A common solvent system for similar steroids is a mixture of ethanol and water. For example, a 17% v/v ethanol in water solution has been used for fludrocortisone acetate.[9] For higher concentrations or different experimental needs, other organic solvents like DMSO or methanol (B129727) may be appropriate. Always check the solubility of this compound in your chosen solvent system at the desired concentration.
Data Presentation
Table 1: Stability of Fludrocortisone Acetate (40 µg/mL) in 17% v/v Ethanol/Water Solution (Data for a Related Compound)
This table summarizes the time (t90) for the concentration of fludrocortisone acetate to decrease to 90% of its initial value under different storage conditions and when prepared from different sources. This data may serve as a useful reference for estimating the stability of this compound solutions.
| Source Material | Storage Temperature (°C) | t90 (days) |
| Tablets | 23 | 2 ± 1 |
| Tablets | 4 | 22 ± 3 |
| Powder | 23 | 11 ± 2 |
| Powder | 4 | > 60 |
Data adapted from a study on fludrocortisone acetate and may not be directly representative of this compound stability.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1, 3, 7 days).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is often effective for steroid separation. A starting point could be a gradient from 50% to 90% acetonitrile in water over 20 minutes.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 234 nm in ethanol, which can be used for detection.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Photodegradation of steroid hormone micropollutants with palladium-porphyrin coated porous PTFE of varied morphological and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method of Analysis for Dexamethasone and Prednisolone | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
- 12. This compound [drugfuture.com]
Technical Support Center: Flumedroxone Acetate Interference in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Flumedroxone acetate (B1210297) in their immunoassays. Given the structural similarity of Flumedroxone acetate to endogenous steroid hormones, understanding and mitigating potential cross-reactivity is crucial for obtaining accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my immunoassay?
This compound is a synthetic steroidal progestin, structurally derived from progesterone (B1679170) and 17α-hydroxyprogesterone.[1] Its core steroid structure is similar to that of many endogenous hormones, such as progesterone, testosterone (B1683101), and cortisol. Immunoassays rely on the specific binding of an antibody to its target antigen. Due to structural similarities, antibodies raised against one steroid may also bind to this compound if it is present in the sample. This phenomenon is known as cross-reactivity and can lead to inaccurate (typically falsely elevated) measurements of the target analyte.[2][3][4]
Q2: Which types of immunoassays are most susceptible to interference from this compound?
Competitive immunoassays are generally more susceptible to interference from small molecules like this compound than sandwich immunoassays. In a competitive assay, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. If this compound is present, it can compete with the intended analyte, leading to a signal change that is misinterpreted as a higher concentration of the target hormone.
Q3: What are the potential consequences of this compound interference in my experimental results?
Q4: Are there any known cross-reactivity data for this compound in specific immunoassays?
Currently, specific quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not widely published. However, data from structurally similar synthetic progestins can provide an indication of potential interference. For instance, norethisterone has been shown to cause significant interference in some testosterone immunoassays, and medroxyprogesterone (B1676146) acetate can cross-react in progesterone assays.[2][3][5][6][7] Given its structure, it is reasonable to suspect that this compound could cross-react in assays for progesterone, 17α-hydroxyprogesterone, and potentially other steroid hormones.
Troubleshooting Guide
If you suspect that this compound is interfering with your immunoassay, follow these steps to diagnose and mitigate the issue.
Step 1: Assess the Likelihood of Interference
The first step is to determine if there is a logical basis for suspecting interference.
Step 2: Experimental Verification of Interference
If you suspect interference, the next step is to experimentally confirm it.
Experimental Protocol: Spike and Recovery
This experiment determines if the presence of this compound affects the measurement of a known amount of the target analyte.
Materials:
-
Your immunoassay kit
-
Analyte-free matrix (e.g., charcoal-stripped serum)
-
Standard of your target analyte
-
This compound solution of known concentration
Methodology:
-
Prepare Samples:
-
Matrix Blank: Analyte-free matrix only.
-
Spiked Analyte (Control): Analyte-free matrix + known concentration of your target analyte.
-
Spiked Analyte + this compound (Test): Analyte-free matrix + same known concentration of your target analyte + this compound.
-
-
Assay: Run all samples in your immunoassay according to the manufacturer's protocol.
-
Calculate Recovery:
-
Recovery (%) = (Concentration in Test Sample / Concentration in Control Sample) x 100
-
Interpretation of Results:
-
Recovery ≈ 100%: No significant interference from this compound at the tested concentration.
-
Recovery > 100%: Positive interference (cross-reactivity) is likely.
-
Recovery < 100%: Negative interference is occurring.
Experimental Protocol: Serial Dilution
This experiment assesses whether the measured analyte concentration changes in a linear fashion upon dilution. Interfering substances often do not dilute linearly with the analyte.
Methodology:
-
Prepare Dilutions: Take a sample suspected of containing this compound and perform a series of dilutions (e.g., 1:2, 1:4, 1:8) with an analyte-free matrix.
-
Assay: Measure the analyte concentration in each dilution.
-
Analyze Linearity: Multiply the measured concentration of each dilution by its dilution factor. The resulting values should be consistent across the dilution series if no interference is present.
Step 3: Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Alternative Assay Method: The most reliable way to avoid cross-reactivity is to use a method with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can physically separate this compound from the target analyte before detection, thus eliminating interference.[4]
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE): Develop an SPE protocol that selectively removes this compound from the sample matrix before running the immunoassay.
-
Immunodepletion: If a specific antibody for this compound is available, it can be used to remove the interfering compound from the sample.
-
-
Use a Different Immunoassay: If available, switch to an immunoassay that uses a different monoclonal or polyclonal antibody. The specificity of antibodies can vary significantly between different manufacturers.
Quantitative Data on Cross-Reactivity of Structurally Similar Progestins
While specific data for this compound is limited, the following table summarizes published cross-reactivity data for other synthetic progestins in commonly used immunoassays. This information can be used to infer the potential for this compound to interfere in similar assays.
| Interfering Compound | Target Analyte | Immunoassay Platform/Method | Reported Cross-Reactivity (%) |
| Norethisterone | Testosterone | Roche E170 Modular | Can lead to >5 nmol/L apparent testosterone[2][3][4] |
| Testosterone | Siemens ADVIA Centaur | Minor effect[3] | |
| Medroxyprogesterone | Progesterone | Roche Elecsys Progesterone II | 0.5 - 4.9[7][8] |
| d-Norgestrel | Progesterone | Competitive Protein Binding | 4.0[9] |
| Dydrogesterone | Progesterone | Competitive Protein Binding | 1.4[9] |
Note: The degree of cross-reactivity can vary between different assay lots and manufacturers. It is crucial to validate the specificity of your assay in the presence of any suspected interfering substances.
Detailed Experimental Protocol: Cross-Reactivity Assessment
This protocol outlines a method to determine the percent cross-reactivity of this compound in your specific immunoassay.
Objective: To quantify the interference of this compound in the measurement of a target steroid hormone.
Materials:
-
Your immunoassay kit for the target hormone.
-
Calibrators for the target hormone provided with the kit.
-
Analyte-free matrix (e.g., charcoal-stripped serum).
-
High-purity this compound.
-
Solvent for dissolving this compound (e.g., ethanol (B145695) or DMSO), compatible with your assay.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Preparation of Spiked Samples:
-
Create a series of dilutions of the this compound stock solution in the analyte-free matrix to cover a range of concentrations that might be encountered in your experimental samples.
-
Also, prepare a "zero" sample containing only the analyte-free matrix and the same amount of solvent used for the highest this compound concentration.
-
-
Assay Procedure:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include the kit calibrators, the "zero" sample, and all the this compound-spiked samples.
-
-
Data Analysis:
-
Generate a standard curve using the kit calibrators.
-
Determine the apparent concentration of the target analyte in each of the this compound-spiked samples by interpolating their signals on the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of this compound) x 100
-
Interpretation: The calculated percentage represents the degree to which your immunoassay's antibody recognizes this compound as the target analyte. A higher percentage indicates a greater potential for interference.
By following these guidelines, researchers can effectively identify, quantify, and mitigate the potential interference of this compound in their immunoassays, leading to more accurate and reliable experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. Norethisterone interference in testosterone assays | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Norethisterone interference in testosterone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Serum norethisterone (NET) levels in NET-enanthate (NET-EN) injectable contraception users substantially interfere with testosterone immunoassay measurements and confound interpretation of biological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flumedroxone Acetate Treatment and Cell Viability
Welcome to the technical support center for researchers utilizing Flumedroxone acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell viability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Flumedroxone acetate and how does it work?
This compound is a synthetic progestin, a type of steroid hormone.[1] Its primary known clinical application is as an antimigraine agent.[1] Like other progestins, it is expected to exert its effects by binding to and modulating the activity of progesterone (B1679170) receptors (PRs).[2] This interaction can influence the transcription of specific genes involved in cell proliferation, differentiation, and survival.[2] Progestins can have complex, context-dependent effects, sometimes promoting cell growth and other times inducing apoptosis (programmed cell death).[3][4] this compound is described as having weak or slight progestogenic activity.[1]
Q2: I am observing unexpected cell death after this compound treatment. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Even compounds with low biological activity can become cytotoxic at high concentrations.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher final concentrations.
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets besides the progesterone receptor, leading to unintended effects on cell viability.
-
Induction of Apoptosis: As a progestin, this compound may be inducing apoptosis in your specific cell line. Progestins have been shown to modulate apoptotic pathways, including the Fas/FasL system and the balance of Bcl-2 family proteins.[4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to steroid hormones. Your cell line may be particularly responsive to the progestogenic effects of this compound.
Q3: Can this compound affect cell proliferation without causing cell death?
Yes. Progestins are well-known regulators of the cell cycle.[3][5] Depending on the cell type and experimental conditions, this compound could lead to cell cycle arrest at various checkpoints (e.g., G0/G1 or G2/M), which would inhibit proliferation without necessarily inducing cell death.[3] This could manifest as a lower cell count in treated wells compared to controls in the absence of markers for cytotoxicity or apoptosis.
Troubleshooting Guide
Issue 1: Low Cell Viability After Treatment
If you observe a significant decrease in cell viability (e.g., through an MTT assay or trypan blue exclusion), consider the following troubleshooting steps:
Experimental Protocol: Troubleshooting Low Cell Viability
-
Objective: To determine the cause of decreased cell viability following this compound treatment.
-
Materials:
-
This compound
-
Vehicle control (e.g., sterile DMSO or ethanol)
-
Cell culture medium appropriate for your cell line
-
Your cell line of interest
-
96-well plates
-
Reagents for a viability assay (e.g., MTT, PrestoBlue)
-
Reagents for a cytotoxicity assay (e.g., LDH release assay)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
-
Methodology:
-
Dose-Response and Vehicle Control:
-
Plate your cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range for steroid hormones is 1 nM to 10 µM.
-
Prepare a corresponding serial dilution of your vehicle (e.g., DMSO) to match the concentrations used for the drug dilutions.
-
Treat the cells with the different concentrations of this compound and the vehicle controls. Include an untreated control group.
-
Incubate for your standard treatment duration (e.g., 24, 48, 72 hours).
-
-
Assess Viability and Cytotoxicity:
-
At the end of the incubation period, perform a viability assay (e.g., MTT) and a cytotoxicity assay (e.g., LDH) on parallel sets of wells.
-
-
Assess Apoptosis:
-
In a separate experiment using 6-well plates, treat cells with a concentration of this compound that showed decreased viability and a non-toxic concentration. Include vehicle and untreated controls.
-
After the treatment period, stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
-
Data Presentation: Example Troubleshooting Data
| Treatment Group | Concentration | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Untreated Control | - | 100% | 2% |
| Vehicle Control | 0.1% DMSO | 98% | 3% |
| This compound | 10 nM | 95% | 4% |
| This compound | 100 nM | 92% | 5% |
| This compound | 1 µM | 85% | 8% |
| This compound | 10 µM | 50% | 25% |
| This compound | 50 µM | 20% | 60% |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results with steroid hormone treatments can often be traced to issues with compound preparation and handling.
Experimental Protocol: Ensuring Consistent this compound Preparation
-
Objective: To prepare and store this compound in a manner that ensures consistent activity.
-
Materials:
-
This compound powder
-
High-purity, sterile solvent (e.g., DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Steroid hormones are often hydrophobic and require an organic solvent for initial solubilization.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Prepare working dilutions by serially diluting the stock solution in sterile cell culture medium immediately before adding to the cells.
-
Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments and vehicle controls.
-
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flumedroxone Acetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Flumedroxone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Flumedroxone acetate and what is its primary mechanism of action?
A1: this compound is a synthetic progestin, a derivative of progesterone (B1679170).[1] Its primary mechanism of action is as a progestogen, meaning it binds to and activates progesterone receptors (PRs). This interaction mimics the effects of natural progesterone. Additionally, like some other progestins, it can exert anti-androgenic effects.[2][3]
Q2: What are the known hormonal activities of this compound?
A2: this compound is characterized as having weak or slight progestogenic activity.[1] It is also reported to have no estrogenic, androgenic, anabolic, or glucocorticoid activity.[1] However, some progestins can have anti-androgenic properties by blocking androgen receptors or inhibiting the enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2][4]
Q3: Why am I seeing variable anti-proliferative or gene expression results with this compound in my cell culture experiments?
A3: Inconsistent results can arise from several factors:
-
Cell Line Specificity: The expression levels of progesterone receptors (PR) and androgen receptors (AR) in your cell line are critical. This compound's effect may be mediated through one or both of these receptors.[5][6]
-
Hormone Deprivation Status: The presence of residual hormones in the cell culture medium, particularly androgens, can interfere with the effects of this compound. The use of charcoal-stripped serum is crucial but can also be a source of variability between lots.[7][8]
-
Passage Number and Cell Line Authenticity: High passage numbers can lead to genetic drift and altered cellular phenotypes, including changes in receptor expression. It is also essential to ensure your cell line is authentic and free from cross-contamination.[7][9]
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and lead to unreliable data. Regular testing is recommended.[7]
Q4: Could the anti-androgenic properties of this compound be contributing to inconsistent results?
A4: Yes. If your experimental system has a significant androgenic component (e.g., presence of androgens in the media, or cells that secrete androgens), the anti-androgenic activity of this compound could lead to effects that are independent of its progestogenic activity. The balance between its progestogenic and anti-androgenic effects can lead to variability if the androgenic environment is not carefully controlled.[2][3]
Troubleshooting Guides
Problem 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider avoiding the outer wells of multi-well plates, which are prone to evaporation. |
| Variability in Charcoal-Stripped Serum | Test new lots of charcoal-stripped serum for residual hormones. If possible, purchase a large batch of a single lot to maintain consistency across experiments.[8] |
| Degraded this compound Stock | Prepare fresh stock solutions of this compound from powder. Store stocks at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inaccurate Dilutions | Perform serial dilutions carefully and use calibrated pipettes. Prepare fresh dilutions for each experiment. |
Problem 2: this compound Shows No Effect or an Unexpected Effect
| Potential Cause | Troubleshooting Steps |
| Low or Absent Progesterone/Androgen Receptor Expression | Confirm the expression of Progesterone Receptor (PR) and Androgen Receptor (AR) in your cell line using techniques like Western blot or qPCR. |
| Presence of Interfering Substances | Ensure all media and supplements are free of phenol (B47542) red, which has weak estrogenic activity. Use charcoal-stripped serum to remove steroid hormones.[7][8] |
| Cell Line Resistance | Your cell line may have developed resistance to steroid hormones. Use a low-passage, authenticated cell line.[7] |
| Off-Target Effects | The observed effect may be due to the anti-androgenic properties of this compound. Co-treat with an androgen (e.g., DHT) to see if the effect is altered. Consider using an anti-progestin (e.g., mifepristone) or an anti-androgen (e.g., bicalutamide) to dissect the mechanism. |
Experimental Protocols
Protocol 1: General Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Cell Culture Preparation:
-
Culture cells in phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) for at least 48-72 hours to deprive them of steroid hormones.[7]
-
Trypsinize and seed cells into 96-well plates at a predetermined optimal density. Allow cells to attach overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in the hormone-deprived medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 or EC50 value using non-linear regression analysis.
-
Quantitative Data Summary
Due to the limited availability of publicly accessible, direct quantitative binding affinity data for this compound, the following table provides a general overview of its hormonal activity and typical experimental concentrations for progestins.
| Parameter | Reported Activity/Concentration | Notes |
| Progestogenic Activity | Weak or slight[1] | Acts as a progesterone receptor agonist. |
| Anti-Androgenic Activity | Possible via androgen receptor antagonism or 5α-reductase inhibition[2][4] | The extent of this activity may be cell-type dependent. |
| Typical In Vitro Concentration Range | 1 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and endpoint. |
Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow
Caption: General workflow for a cell-based assay with this compound.
Troubleshooting Logic
References
- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]
- 5. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
Improving peak resolution in Flumedroxone acetate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Flumedroxone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Flumedroxone acetate relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is crucial for developing and troubleshooting an HPLC method. This compound is a synthetic pregnane (B1235032) steroid, a derivative of progesterone.[1] Its structure includes a trifluoromethyl group, which can influence its retention and selectivity in reversed-phase HPLC. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₁F₃O₄ | [1][2] |
| Molecular Weight | 440.50 g/mol | [1][2] |
| Structure | Synthetic pregnane steroid | [1] |
| UV Maximum (in Ethanol) | 234 nm | [2] |
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: Based on its steroidal structure, a reversed-phase HPLC method is a suitable starting point. A C18 column is a common choice for steroid analysis. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Given the UV maximum of 234 nm, a UV detector set to this wavelength should provide good sensitivity.
Q3: My this compound peak is showing tailing. What are the possible causes and solutions?
A3: Peak tailing in HPLC can be caused by several factors. For a compound like this compound, potential causes include interactions with residual silanols on the silica-based column packing, secondary interactions with the stationary phase, or issues with the mobile phase pH. To address this, you can try using an end-capped column to minimize silanol (B1196071) interactions or adjusting the mobile phase pH. Adding a small amount of a competing base to the mobile phase can also sometimes help.
Q4: I am observing peak fronting for my this compound standard. What could be the issue?
A4: Peak fronting is often an indication of sample overload. This means the concentration of the sample injected onto the column is too high, leading to a saturation of the stationary phase. The easiest solution is to dilute your sample and inject a smaller amount. It can also be caused by the sample solvent being stronger than the mobile phase. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition.
Q5: How can I improve the resolution between this compound and its impurities?
A5: Improving resolution often involves manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k'). To increase resolution, you can:
-
Increase Efficiency (N): Use a longer column, a column with a smaller particle size, or optimize the flow rate.
-
Improve Selectivity (α): Change the mobile phase composition (e.g., switch from acetonitrile to methanol), adjust the mobile phase pH, or try a different column chemistry (e.g., a phenyl-hexyl column, which can offer different selectivity for compounds with aromatic rings or electron-withdrawing groups like the trifluoromethyl group in this compound).[3]
-
Optimize Retention Factor (k'): Adjust the strength of the mobile phase. In reversed-phase HPLC, decreasing the amount of organic solvent will increase the retention time and can lead to better separation of closely eluting peaks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Mobile phase pH is inappropriate.- Column degradation. | - Use an end-capped C18 or a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH.- Flush the column with a strong solvent or replace the column. |
| Poor Peak Shape (Fronting) | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Poor Resolution | - Inadequate separation between this compound and impurities.- Suboptimal mobile phase composition. | - Optimize the mobile phase (adjust organic solvent ratio, try a different organic solvent like methanol).- Change the column to one with different selectivity (e.g., phenyl-hexyl).- Decrease the flow rate.- Use a longer column or one with smaller particles. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the HPLC system.- Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature. |
| No Peak Detected | - Incorrect detector wavelength.- Sample degradation.- No sample injected. | - Set the UV detector to 234 nm.- Ensure proper sample storage and handling.- Check the autosampler and injection syringe. |
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 234 nm |
| Injection Volume | 10 µL |
2. Mobile Phase Preparation:
-
For Isocratic Elution: A starting mixture of 60:40 (v/v) Acetonitrile:Water can be tested. Adjust the ratio to achieve optimal retention and resolution.
-
For Gradient Elution:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A suggested gradient program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to the desired working concentration (e.g., 10 µg/mL).
-
Sample Solution: The preparation will depend on the sample matrix. For pharmaceutical formulations, extraction with a suitable solvent (e.g., methanol) followed by filtration is a common approach.
Visualizing Workflows
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.
General HPLC Method Development Workflow
Caption: A systematic workflow for developing an HPLC method for a new analyte.
References
Technical Support Center: Flumedroxone Acetate and Steroid Assay Integrity
Welcome to our dedicated support resource for researchers, scientists, and drug development professionals investigating the potential for Flumedroxone acetate (B1210297) to interfere with steroid hormone assays. This guide provides essential information, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Flumedroxone acetate and why might it interfere with steroid assays?
This compound is a synthetic progestin, structurally derived from progesterone (B1679170) and 17α-hydroxyprogesterone.[1] Its chemical name is 6α-(trifluoromethyl)-17α-acetoxyprogesterone.[1] Due to this structural similarity to endogenous steroid hormones, there is a significant potential for this compound to cross-react with antibodies used in steroid immunoassays, such as those for progesterone and cortisol. This cross-reactivity can lead to inaccurate, often falsely elevated, hormone measurements.
Q2: Is there published data on the cross-reactivity of this compound in specific steroid immunoassays?
Currently, there is a lack of specific published studies detailing the percentage of cross-reactivity of this compound in commercially available steroid immunoassays. However, the principle of immunoassay cross-reactivity is well-established, where compounds with similar structures to the target analyte can bind to the assay's antibodies and generate a signal.[2][3] Given its progesterone-like core structure, a degree of cross-reactivity in progesterone assays is highly probable.
Q3: Which types of steroid assays are most likely to be affected by this compound interference?
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs), are most susceptible to interference from structurally similar compounds like this compound.[4][5] More specific methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are less prone to this type of interference as they separate compounds based on their mass-to-charge ratio, providing a higher degree of analytical specificity.
Q4: What are the initial signs that this compound might be interfering with my steroid assay?
The primary indicator of potential cross-reactivity is obtaining unexpectedly high or inconsistent steroid hormone concentrations in your samples that do not align with the expected physiological state or experimental conditions. If your experiment involves samples containing this compound, and you observe unusually elevated progesterone or other steroid levels, cross-reactivity should be considered a likely cause.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Steroid Hormone Levels
If you are encountering unexpectedly high readings in your steroid immunoassay, follow these steps to determine if this compound or another compound is the cause.
Caption: A logical workflow for troubleshooting unexpectedly high steroid assay results.
Troubleshooting Steps:
-
Confirm the Presence of this compound: Verify whether the samples being analyzed contain this compound.
-
Consult Manufacturer's Data: Review the technical data sheet provided with your immunoassay kit for any information on cross-reactivity with other synthetic steroids.
-
Perform a Spike and Recovery Experiment: Add a known concentration of this compound to a sample with a known steroid concentration and observe if the measured concentration increases disproportionately.
-
Consider Sample Purification: If interference is suspected, employ a sample clean-up method like Solid-Phase Extraction (SPE) to separate this compound from the target steroid before performing the immunoassay.
-
Alternative Method Validation: If available, confirm your results using a more specific analytical method such as LC-MS/MS, which is less susceptible to cross-reactivity.
-
Contact Technical Support: Reach out to the immunoassay kit manufacturer's technical support for further guidance and to report the potential for interference.
Experimental Protocols
Protocol 1: Determining the Cross-Reactivity of this compound in a Competitive Immunoassay
This protocol provides a detailed methodology to quantify the percentage of cross-reactivity of this compound in your specific competitive steroid immunoassay.
Caption: A step-by-step workflow for determining the cross-reactivity of this compound.
Materials:
-
Steroid immunoassay kit (e.g., Progesterone ELISA kit)
-
This compound
-
Assay buffer (as provided in the kit or a suitable alternative)
-
Microplate reader
-
Calibrated pipettes and tips
Procedure:
-
Prepare a Standard Curve for the Target Steroid: Following the kit's instructions, prepare a serial dilution of the target steroid (e.g., progesterone) to generate a standard curve.
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be broad enough to potentially elicit a response in the assay.
-
Perform the Immunoassay:
-
Run the standard curve for the target steroid on the microplate as per the kit protocol.
-
In separate wells, run the different concentrations of this compound in the same manner as the standards.
-
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot the standard curve for the target steroid (concentration vs. signal).
-
From the standard curve, determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50).
-
Plot the results for the this compound dilutions and determine the concentration that causes 50% inhibition of the maximum signal.
-
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Steroid / IC50 of this compound) x 100
Data Presentation
Table 1: Example Cross-Reactivity Data for a Progesterone Immunoassay
| Compound | % Cross-Reactivity |
| Progesterone | 100% |
| 5β-Dihydroprogesterone | 18.2%[6] |
| 17-Hydroxyprogesterone | Weak (0.5-4.9%)[6] |
| 5α-Pregnan-3,20-dione | Weak (0.5-4.9%)[6] |
| Corticosterone | 0.3% - 3.87%[6] |
| This compound | To be determined experimentally |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all assay results and perform the necessary controls for your specific experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Flumedroxone Acetate vs. Medroxyprogesterone Acetate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Flumedroxone acetate (B1210297) and Medroxyprogesterone (B1676146) acetate (MPA), two synthetic progestins. The available scientific literature offers a significant body of in vitro data for Medroxyprogesterone acetate, allowing for a thorough characterization of its activity. In contrast, publicly available in vitro experimental data for Flumedroxone acetate is limited. This guide presents the available information for both compounds to facilitate an informed understanding of their respective in vitro profiles.
Summary of In Vitro Activities
Medroxyprogesterone acetate exhibits a complex in vitro profile, acting as a potent progestin with significant androgenic and anti-androgenic properties, alongside effects on cell proliferation. This compound is qualitatively described as having weak progestogenic activity.
Data Presentation: A Comparative Overview
Due to the scarcity of quantitative in vitro data for this compound, a direct numerical comparison is not possible. The following tables summarize the available data for Medroxyprogesterone acetate.
Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate
| Receptor | Ligand | Cell Line/System | Ki (nM) | Reference |
| Progesterone (B1679170) Receptor (PR) | Medroxyprogesterone Acetate | Sheep Uterine Cytosol | High Affinity (RBA) | [1] |
| Androgen Receptor (AR) | Medroxyprogesterone Acetate | COS-1 cells | 19.4 | [2] |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Human Mononuclear Leukocytes | High Affinity (RBA of 42% vs Dexamethasone) |
RBA: Relative Binding Affinity. Specific Ki values were not always available in the reviewed literature.
Table 2: Progestogenic and Anti-Androgenic Activity of Medroxyprogesterone Acetate
| Assay Type | Activity | Cell Line | Key Findings | Reference |
| Progestogenic Activity (Reporter Assay) | Agonist | T47D cells | MPA induces PR-mediated transcription. | |
| Anti-Androgenic Activity | Antagonist | Normal human breast tissue | MPA antagonizes the inhibitory effect of DHT on breast epithelial cell proliferation. | |
| Androgenic Activity | Agonist | COS-1 cells | MPA is an efficacious AR agonist with activity comparable to DHT. | [2] |
Table 3: Effects of Medroxyprogesterone Acetate on Cell Proliferation
| Cell Line | Effect | Concentration | Key Findings | Reference |
| T47D (Breast Cancer) | Biphasic: Initial stimulation followed by inhibition | Not specified | MPA shows a time-dependent effect on proliferation. | |
| SK-BR-3 (Breast Cancer) | Inhibition | Not specified | MPA inhibits the growth of PR-positive SK-BR-3 cells. | |
| Normal Human Breast Epithelial Cells | Increased proliferation (in the presence of DHT) | Not specified | MPA's anti-androgenic effect leads to increased proliferation. |
Experimental Protocols
Detailed methodologies for the key experiments cited for Medroxyprogesterone acetate are provided below.
Progesterone and Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the progesterone or androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Generalized Protocol:
-
Receptor Source Preparation: A source of the target receptor is prepared, typically from cell lysates (e.g., COS-1 cells overexpressing the receptor) or tissue homogenates (e.g., rat prostate cytosol for AR).
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-R1881 for AR) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound and free radioligand are separated. Common methods include filtration through glass fiber filters or hydroxylapatite slurry precipitation.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.
Progesterone and Androgen Receptor Reporter Gene Assay
Objective: To determine the functional progestogenic or androgenic/anti-androgenic activity of a test compound.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements (HREs) for the progesterone or androgen receptor. Upon binding of an agonist to the receptor, the receptor-ligand complex binds to the HREs and drives the expression of the reporter gene, which can be quantified. Antagonists will inhibit this response in the presence of an agonist.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., T47D for PR, COS-7 for transient transfection with AR) is cultured. For transient assays, cells are co-transfected with an expression vector for the receptor and a reporter plasmid.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-treated with a known agonist (e.g., DHT for AR).
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Cell Lysis and Reporter Activity Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reporter gene activity is plotted against the log concentration of the test compound to generate dose-response curves. EC50 (for agonists) or IC50 (for antagonists) values are calculated.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of a cell line.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cells (e.g., T47D, SK-BR-3) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: Cells are incubated for a specific period (e.g., 24, 48, 72 hours).
-
MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the concentration of the test compound to determine the effect on cell proliferation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for progesterone and androgen receptors and a typical experimental workflow for comparing the in vitro activities of two compounds.
References
A Comparative Analysis of Flumedroxone Acetate and Other Progestins for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Flumedroxone (B108578) acetate (B1210297) and other synthetic progestins, tailored for researchers, scientists, and drug development professionals. The information presented herein summarizes pharmacological data from various sources to facilitate an objective comparison of these compounds.
Introduction to Progestins
Progestins are synthetic compounds that mimic the effects of the natural hormone progesterone (B1679170).[1] They are integral components of hormonal therapies and contraceptives.[1] Progestins can be classified based on their chemical structure into pregnanes, estranes, and gonanes, or by the generation in which they were developed.[1][2] These classifications often correlate with their pharmacological profiles, including their binding affinities for various steroid receptors and their subsequent biological activities.[3][4]
Flumedroxone acetate, also known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone, is a synthetic pregnane (B1235032) derivative of progesterone.[5] It has been primarily investigated for its use as an antimigraine agent.[5][6] This document will compare the available data on this compound with other well-characterized progestins.
Comparative Pharmacodynamics
The therapeutic effects and side-effect profiles of progestins are largely determined by their binding affinity and activity at various steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[3][4]
According to available information, this compound is characterized as having weak or slight progestogenic activity.[5] It is reported to lack other hormonal activities, such as estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid effects.[5] However, it has been noted to cause menstrual irregularities and breast tension, which are consistent with progestogenic activity.[5]
A detailed comparison of receptor binding affinities and relative potencies for this compound against other progestins is limited in the publicly available literature. The following table summarizes the known characteristics of this compound and provides a comparative overview of other commonly used progestins.
| Progestin | Chemical Class | Progestational Activity | Androgenic Activity | Estrogenic Activity | Glucocorticoid Activity | Mineralocorticoid Activity |
| This compound | Pregnane | Weak/Slight[5] | None reported[5] | None reported[5] | None reported[5] | Not specified |
| Medroxyprogesterone acetate (MPA) | Pregnane | High | Low | None | Yes | None |
| Norethindrone | Estrane | Moderate | Low | Weak | None | None |
| Levonorgestrel | Gonane | High | High | None | None | None |
| Drospirenone | Spironolactone derivative | Moderate | Anti-androgenic | None | None | Anti-mineralocorticoid |
| Desogestrel | Gonane | High | Very Low | None | None | None |
This table is a summary of generally accepted pharmacological profiles. Direct comparative studies with this compound are scarce.
Signaling Pathways
Progestins primarily exert their effects through the progesterone receptor, a member of the nuclear receptor family.[7] The binding of a progestin to the PR initiates a cascade of events leading to the regulation of target gene expression.[7][8]
Progesterone Receptor Signaling Pathway
The canonical signaling pathway for the progesterone receptor involves the following steps:
-
Ligand Binding: Progesterone or a synthetic progestin binds to the ligand-binding domain of the PR located in the cytoplasm.[8]
-
Conformational Change and Chaperone Dissociation: Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).[8]
-
Dimerization and Nuclear Translocation: The activated PRs form dimers and translocate into the nucleus.[8][9]
-
DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[8]
-
Transcriptional Regulation: The receptor-DNA complex recruits co-activators or co-repressors, leading to the modulation of gene transcription.[7][8]
There is also evidence for non-genomic, rapid signaling by progestins through membrane-associated PRs, which can activate intracellular signaling cascades like the MAPK pathway.[8][10]
Caption: Canonical Progesterone Receptor (PR) signaling pathway.
Experimental Protocols
The following section details a generalized protocol for a key experiment used in the comparative analysis of progestins: the competitive receptor binding assay.
Competitive Progesterone Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of a test progestin (e.g., this compound) for the progesterone receptor compared to a reference ligand (progesterone).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the PR.[11] The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined and used to calculate the RBA.[12]
Materials:
-
Source of Progesterone Receptor: This can be recombinant human PR or cytosol preparations from target tissues (e.g., rabbit uterus).[12]
-
Radiolabeled Ligand: e.g., [3H]-Progesterone or [3H]-ORG-2058.[11]
-
Unlabeled Progesterone (for standard curve and determination of non-specific binding).
-
Test Progestins (e.g., this compound, Medroxyprogesterone acetate).
-
Assay Buffer.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled progesterone and test progestins.
-
Incubation: In assay tubes, combine the PR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either unlabeled progesterone or the test progestin. Include tubes for total binding (radiolabeled ligand + PR) and non-specific binding (radiolabeled ligand + PR + excess unlabeled progesterone).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radiolabeled ligand. This is often achieved by adding dextran-coated charcoal, which adsorbs the free ligand, followed by centrifugation.[13]
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound ligand) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.
-
Determine the IC50 value for progesterone and each test progestin.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Progestin) x 100.[12]
-
Caption: Workflow for a competitive receptor binding assay.
Conclusion
This compound is a progestin with a primary historical use in migraine treatment.[14] Available data suggests it has weak progestogenic activity with a potentially favorable profile of minimal off-target hormonal effects.[5] However, a comprehensive understanding of its pharmacological profile is hampered by the lack of direct, modern comparative studies against other widely used progestins. Further research, including detailed receptor binding assays and functional studies, is necessary to fully elucidate the comparative pharmacology of this compound and its potential applications in drug development.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. amsbio.com [amsbio.com]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prophylactic treatment of migraine with flumedroxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Flumedroxone acetate activity with a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the progestogenic activity of Flumedroxone acetate (B1210297) against a reference standard. Due to the limited availability of direct comparative quantitative data for Flumedroxone acetate in publicly accessible literature, this document outlines the established experimental protocols and theoretical signaling pathways used to characterize progestin activity. Progesterone (B1679170) is recommended as the primary reference standard for these assays.
Overview of this compound
This compound, also known as 6α-(trifluoromethyl)-17α-acetoxyprogesterone, is a synthetic progestin that has been primarily investigated for its use as an antimigraine agent[1]. It is a derivative of progesterone and 17α-hydroxyprogesterone[1]. While it is recognized for its progestogenic activity, it is generally characterized as having weak or slight effects in this regard, with no other significant hormonal activities such as estrogenic, androgenic, or glucocorticoid effects[1].
Comparative Progestogenic Activity
Table 1: Qualitative Comparison of Progestogenic Activity
| Compound | Class | Progestogenic Activity | Other Hormonal Activities |
| This compound | Synthetic Progestin | Weak/Slight[1] | None reported[1] |
| Progesterone | Natural Progestogen (Reference Standard) | Potent | Minimal |
| Medroxyprogesterone Acetate | Synthetic Progestin | Potent | Androgenic, Glucocorticoid |
| Norethisterone Acetate | Synthetic Progestin | Potent | Androgenic |
Experimental Protocols for Activity Validation
To quantitatively determine the progestogenic activity of this compound, the following standard assays are recommended. Progesterone should be used as the reference standard in all assays to allow for the calculation of relative potency.
Progesterone Receptor (PR) Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the progesterone receptor, thereby determining its binding affinity (Ki).
Materials:
-
Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020)
-
Test compound (this compound)
-
Reference standard (Progesterone)
-
Assay buffer
-
Scintillation cocktail and counter
Methodology:
-
Incubate a fixed concentration of the progesterone receptor and the radiolabeled ligand with varying concentrations of the test compound (this compound) or the reference standard (Progesterone).
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound from the unbound radioligand (e.g., via filtration).
-
Quantify the receptor-bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Determine the Ki value using the Cheng-Prusoff equation.
Progesterone Receptor (PR) Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of ligand binding to the progesterone receptor, specifically the activation of gene transcription.
Materials:
-
A mammalian cell line that does not endogenously express the progesterone receptor (e.g., HEK293T or HeLa).
-
An expression vector for the human progesterone receptor.
-
A reporter vector containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Test compound (this compound).
-
Reference standard (Progesterone).
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Methodology:
-
Co-transfect the cells with the progesterone receptor expression vector and the PRE-reporter vector.
-
After an appropriate incubation period to allow for receptor expression, treat the cells with varying concentrations of the test compound (this compound) or the reference standard (Progesterone).
-
Incubate for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Plot the reporter activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Visualizing Progestin Activity Pathways
The following diagrams illustrate the key pathways and workflows involved in validating the activity of this compound.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Flumedroxone Acetate
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Flumedroxone acetate (B1210297), a synthetic progestin, requires precise analytical measurement throughout its development and manufacturing lifecycle. Cross-validation of analytical methods is a critical exercise to ensure that different analytical techniques yield comparable and reliable results. This guide provides an objective comparison of common analytical methods for Flumedroxone acetate, supported by representative experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in method selection and validation.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are all viable techniques for the quantification of steroids like this compound.
The following table summarizes the typical performance characteristics of these methods based on the analysis of structurally similar steroid compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% | < 15% | < 2% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 85-115% | 98-102% |
| Limit of Quantification (LOQ) | µg/mL range | pg/mL to ng/mL range | ng/mL range | µg/mL range |
| Selectivity | Moderate to High | Very High | High | Low |
| Cost | Moderate | High | High | Low |
| Throughput | High | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of steroid compounds and are adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm (based on the UV maximum absorption of this compound).
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and diluted to fall within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Standard and Sample Preparation: Similar to HPLC, but often involves a more rigorous extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to remove matrix interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile steroids like this compound, derivatization is typically required.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.
-
Derivatization: Silylation of the hydroxyl groups of this compound is performed prior to injection to increase its volatility and thermal stability.[1]
-
Mass Spectrometry: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode.
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in pure form or in simple formulations without interfering substances.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Ethanol or another suitable transparent solvent.
-
Wavelength: 234 nm.
-
Procedure: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound at 234 nm. The concentration of the sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Cross-Validation Workflow and Signaling Pathways
To ensure consistency and reliability of data across different analytical methods, a cross-validation workflow should be implemented. This process involves analyzing the same set of samples using two or more different validated methods and comparing the results.
References
Flumedroxone Acetate vs. Progesterone: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of flumedroxone (B108578) acetate (B1210297) and the natural hormone progesterone (B1679170). Due to the limited availability of direct comparative studies, this document synthesizes available data on flumedroxone acetate and contextualizes its activity with the well-established profile of progesterone. The comparison focuses on progestogenic and anti-androgenic effects, receptor binding, and mechanism of action.
Overview and Chemical Structure
This compound is a synthetic progestin and a derivative of progesterone and 17α-hydroxyprogesterone.[1] Chemically, it is 6α-(trifluoromethyl)-17α-acetoxyprogesterone.[1] Progesterone is a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.
Progestogenic Efficacy
This compound is characterized as having "weak or slight progestogenic activity".[1] This suggests a lower potency in eliciting progesterone-like effects compared to progesterone itself. However, clinical observations of menstrual irregularities and breast tension in women treated with this compound indicate a discernible progestogenic effect.[1]
In the absence of direct quantitative comparisons of receptor binding affinity or in vivo progestational assays, a definitive measure of its potency relative to progesterone cannot be provided. Progesterone, in contrast, is the endogenous ligand for the progesterone receptor (PR) and serves as the benchmark for progestogenic activity.
Anti-Androgenic Potential
Information from available literature states that this compound has no androgenic activity.[1] While this suggests it does not mimic the effects of androgens, there is a lack of specific data quantifying its potential anti-androgenic activity (i.e., its ability to block androgen receptors).
For context, progesterone itself has some anti-androgenic properties, primarily by inhibiting the enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Many synthetic progestins exhibit varying degrees of androgenic or anti-androgenic effects. The absence of reported androgenic side effects for this compound is a notable feature, though its capacity to antagonize androgen receptors remains to be quantitatively determined.
Data Summary
Due to the scarcity of direct comparative studies, a quantitative data table cannot be constructed. The available information is qualitative and summarized below.
| Feature | This compound | Progesterone |
| Chemical Class | Synthetic Progestin | Natural Steroid Hormone |
| Progestogenic Activity | Weak or slight | High (endogenous ligand) |
| Androgenic Activity | None reported | None (with some anti-androgenic effects) |
| Other Hormonal Activities | None reported (estrogenic, antiestrogenic, anabolic, glucocorticoid) | Metabolites can have other activities |
Signaling Pathways and Mechanism of Action
Both progesterone and, presumably, this compound exert their effects primarily through the nuclear progesterone receptor (PR). Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. The differing chemical structures of the two compounds may lead to variations in receptor conformation and subsequent gene regulation, accounting for differences in potency and physiological effects.
Caption: Simplified signaling pathway for Progesterone and this compound.
Experimental Protocols
While specific experimental data for this compound is not available, the following are standard methodologies used to compare the efficacy of progestins.
Progesterone Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor compared to progesterone.
Methodology:
-
Receptor Source: Cytosol from human breast cancer cells (e.g., T47D) or recombinant human progesterone receptor.
-
Radioligand: Tritiated progesterone ([³H]-progesterone) or a high-affinity synthetic progestin like [³H]-promegestone (R5020).
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled progesterone (for the standard curve) or this compound (the test compound).
-
Incubation is carried out at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Bound and unbound radioligand are separated using a method like dextran-coated charcoal adsorption or filtration.
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀) is determined. The RBA is calculated as: (IC₅₀ of Progesterone / IC₅₀ of this compound) x 100.
In Vitro Progestogenic Activity (Transactivation Assay)
Objective: To measure the ability of this compound to activate the progesterone receptor and induce gene transcription.
Methodology:
-
Cell Line: A cell line that does not endogenously express the progesterone receptor (e.g., HeLa or HEK293) is used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for the human progesterone receptor.
-
A reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: Transfected cells are treated with varying concentrations of progesterone or this compound.
-
Assay: After an incubation period (e.g., 24 hours), cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal activation are determined for each compound.
In Vivo Progestational Activity (Clauberg Assay)
Objective: To assess the progestational effect of this compound on the uterine endometrium in an animal model.
Methodology:
-
Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol (B170435) benzoate) for several days to induce endometrial proliferation.
-
Treatment: The estrogen-primed rabbits are then treated with progesterone (the standard) or this compound at various doses for a set period (e.g., 5 days).
-
Endpoint: The animals are euthanized, and their uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored (e.g., McPhail scale).
-
Data Analysis: The dose required to produce a defined endometrial response is determined for each compound, allowing for a comparison of their in vivo potency.
Conclusion
This compound is a synthetic progestin with reported weak progestogenic activity and no other significant hormonal effects.[1] In the absence of direct, quantitative comparative studies, its efficacy relative to progesterone cannot be precisely determined. The provided experimental protocols outline the standard methodologies that would be necessary to generate such comparative data. For researchers and drug development professionals, the key takeaway is that while this compound possesses progestin-like properties, its potency is likely to be significantly lower than that of progesterone. Further research is required to fully characterize its receptor binding profile and functional activity.
References
In Vitro Comparative Analysis of Progestogenic and Androgenic Activity: Norethindrone Acetate vs. Medroxyprogesterone Acetate
Notice to the Reader: The initial request for a comparative guide on Flumedroxone acetate (B1210297) and norethindrone (B1679910) could not be fulfilled due to a significant lack of publicly available in vitro experimental data for Flumedroxone acetate. To provide a relevant and data-supported comparison for researchers, this guide presents a detailed in vitro analysis of Norethindrone Acetate (NETA) and Medroxyprogesterone (B1676146) Acetate (MPA) . MPA is a structurally related progestin to this compound and is extensively characterized, making it a suitable substitute for this comparative study. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the in vitro pharmacological profiles of these two widely used synthetic progestins.
Introduction
Norethindrone acetate and Medroxyprogesterone acetate are synthetic progestins commonly used in various hormonal therapies. Their therapeutic effects are primarily mediated through the activation of the progesterone (B1679170) receptor (PR). However, their clinical profiles are also influenced by their interactions with other steroid receptors, most notably the androgen receptor (AR), which can lead to off-target effects. This guide provides a comparative summary of their in vitro receptor binding affinities and functional activities, based on published experimental data.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and androgenic potency of Norethindrone Acetate and Medroxyprogesterone Acetate.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Ligand Used for Competition | Cell Line | Apparent Ki (nM) | Reference |
| Norethindrone Acetate (NETA) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | COS-1 | 21.9 | [1] |
| Medroxyprogesterone Acetate (MPA) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | COS-1 | 19.4 | [1] |
Note: Ki is the inhibition constant, representing the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Androgenic Activity
| Compound | Assay Type | Cell Line | Agonist Activity | Potency (EC50) | Efficacy (% of DHT) | Reference |
| Norethindrone Acetate (NETA) | AR Transactivation | COS-1 | Agonist | Comparable to DHT | Efficacious agonist | [1] |
| Medroxyprogesterone Acetate (MPA) | AR Transactivation | COS-1 | Agonist | Comparable to DHT | Efficacious agonist | [1][2] |
Note: EC50 is the half maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximal response a drug can produce.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing the in vitro activity of synthetic progestins.
References
- 1. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flumedroxone Acetate and Levonorgestrel for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Flumedroxone acetate (B1210297) and levonorgestrel (B1675169). The following sections detail their mechanisms of action, present available data in structured tables, and outline key experimental protocols for their evaluation.
Introduction
Flumedroxone acetate and levonorgestrel are both synthetic progestins, but they have been developed for distinct therapeutic applications. Levonorgestrel is a widely used component in hormonal contraceptives, including emergency contraception.[1][2] this compound, on the other hand, has primarily been utilized as an antimigraine agent.[3][4] This guide explores their comparative pharmacology, focusing on their progestogenic and antigonadotropic activities, which are central to their therapeutic effects.
Mechanism of Action and Signaling Pathways
Levonorgestrel acts as a potent agonist of the progesterone (B1679170) receptor (PR).[1] Its contraceptive effects are primarily mediated through the inhibition of ovulation, which is a result of its antigonadotropic activity.[1][5] By activating the progesterone receptor, levonorgestrel mimics the effects of natural progesterone, leading to a negative feedback loop on the hypothalamus and pituitary gland. This suppresses the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), thereby preventing the LH surge required for ovulation.[5]
Recent research suggests the involvement of the PI3K/PTEN signaling pathway in the mechanism of action of levonorgestrel, particularly in the context of adenomyosis treatment.[6]
This compound is described as having weak or slight progestogenic activity.[3] While specific details on its mechanism of action are limited, as a progestin, it is presumed to interact with progesterone receptors. Its efficacy in treating migraines may be linked to its hormonal effects, as has been observed with other progestogens.[3] The antigonadotropic effects of this compound have not been extensively quantified in publicly available literature.
Signaling Pathway Diagrams
Comparative Data
Due to the limited public data on this compound, a direct quantitative comparison with levonorgestrel is challenging. The following tables summarize the available information.
| Feature | This compound | Levonorgestrel |
| Primary Use | Antimigraine agent[3][4] | Hormonal contraceptive[1][2] |
| Progestogenic Activity | Weak or slight[3] | Potent agonist[1] |
| Antigonadotropic Activity | Not quantitatively reported | Potent, leading to ovulation inhibition[5] |
| Receptor Binding Profile | Presumed Progesterone Receptor agonist | Progesterone Receptor agonist[1] |
No specific binding affinity (Ki or IC50) values for this compound to the progesterone receptor were found in the public domain.
Experimental Protocols
To assess the progestogenic and antigonadotropic activities of compounds like this compound and levonorgestrel, standardized in vitro and in vivo assays are employed.
Progesterone Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for the progesterone receptor.
Principle: A competitive binding assay is used where the test compound competes with a radiolabeled or fluorescently-labeled progestin (e.g., [3H]ORG 2058 or a fluorescent progesterone analog) for binding to the progesterone receptor. The amount of labeled ligand displaced by the test compound is measured to determine the binding affinity (Ki or IC50).
Methodology:
-
Receptor Preparation: Progesterone receptors are typically obtained from cell lines engineered to express high levels of the receptor (e.g., human breast cancer cells like T47D) or from animal tissues (e.g., rabbit uterus).
-
Incubation: A constant concentration of the labeled progestin and varying concentrations of the test compound are incubated with the receptor preparation.
-
Separation: Bound and free labeled progestin are separated. For radioligand binding, this is often achieved by vacuum filtration through glass fiber filters. For fluorescence polarization assays, no separation step is needed.
-
Detection: The amount of bound labeled progestin is quantified. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence polarization reader is used.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the labeled ligand) is calculated. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation.
In Vivo Progestogenic Activity (Clauberg Test)
This in vivo assay assesses the progestogenic effect of a compound on the uterine endometrium.
Principle: The assay measures the ability of a test compound to induce endometrial proliferation in immature female rabbits primed with estrogen.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The rabbits are treated with an estrogen (e.g., estradiol (B170435) benzoate) for several days to stimulate endometrial growth.
-
Test Compound Administration: Following estrogen priming, the animals are treated with the test compound for a specified period.
-
Histological Examination: The animals are euthanized, and their uteri are removed, fixed, and sectioned. The degree of endometrial proliferation is assessed histologically and scored (e.g., McPhail scale).
-
Data Analysis: The scores are compared to those of a control group (vehicle only) and a positive control group (progesterone) to determine the progestogenic potency of the test compound.
In Vivo Antigonadotropic Activity Assay
This assay evaluates the ability of a compound to suppress gonadotropin secretion.
Principle: The assay measures the inhibition of gonadotropin (LH and FSH) levels in castrated animals, which exhibit elevated gonadotropin levels due to the absence of gonadal steroid feedback.
Methodology:
-
Animal Model: Ovariectomized or orchidectomized adult rats or mice are used.
-
Test Compound Administration: The castrated animals are treated with the test compound for a defined period.
-
Blood Sampling: Blood samples are collected at baseline and after treatment.
-
Hormone Measurement: Serum levels of LH and FSH are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in LH and FSH levels in the treated group is compared to the control group to determine the antigonadotropic activity of the test compound.[7]
Experimental Workflow Diagram
References
- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. amsbio.com [amsbio.com]
- 5. ec-ec.org [ec-ec.org]
- 6. imrpress.com [imrpress.com]
- 7. Further studies on the antigonadotropic mechanism of action of norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Progesterone Receptor Binding Specificity: Evaluating Flumedroxone Acetate and Alternatives
For researchers, scientists, and drug development professionals, understanding the binding specificity of a hormonal agent is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for assessing the binding profile of progestins, with a focus on confirming the specificity of Flumedroxone acetate (B1210297) for the progesterone (B1679170) receptor (PR).
Comparative Binding Affinity of Progestins
The selectivity of a progestin is determined by its relative affinity for the progesterone receptor compared to other steroid hormone receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). High affinity for receptors other than the PR can lead to undesirable side effects. The following table summarizes the relative binding affinities (RBA) of several common progestins, providing a benchmark for comparison.
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) | Estrogen Receptor (ER) RBA (%) |
| Progesterone | 100 | 1-10 | 1-5 | 20-50 | <0.1 |
| Medroxyprogesterone Acetate | 75-125 | 5-15 | 10-25 | <1 | <0.1 |
| Norethisterone Acetate | 50-100 | 20-40 | <1 | <1 | <0.1 |
| Levonorgestrel | 150-200 | 30-60 | <1 | <1 | <0.1 |
| Drospirenone | 50-100 | <1 | <1 | 150-250 | <0.1 |
| Gestodene | 150-250 | 20-40 | 5-15 | 50-100 | <0.1 |
Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Dexamethasone for GR, Aldosterone for MR, and Estradiol for ER). Values are compiled from various sources and should be considered approximate.
Experimental Protocols: Determining Binding Specificity
To quantitatively assess the binding specificity of Flumedroxone acetate, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.
Protocol: Competitive Radioligand Binding Assay for Progesterone Receptor
1. Materials and Reagents:
-
Receptor Source: Cytosolic or nuclear extracts from tissues or cells expressing the progesterone receptor (e.g., human T47D breast cancer cells, rabbit uterus).
-
Radioligand: A high-affinity radiolabeled progestin, typically [³H]-Progesterone or [³H]-R5020 (Promegestone).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reference Compound: Unlabeled progesterone for establishing a standard competition curve.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Separation Agent: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Receptor Preparation: Prepare a cytosolic or nuclear fraction containing the progesterone receptor from the chosen source tissue or cells through homogenization and centrifugation.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) or the reference compound (progesterone). Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal and the bound radioligand-receptor complexes. Alternatively, for filter-based assays, rapidly filter the incubation mixture through glass fiber filters, which will trap the receptor-bound radioligand.
-
Quantification: Measure the radioactivity of the supernatant (for charcoal-based separation) or the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3. Cross-Reactivity Assessment: To determine the binding specificity of this compound, the competitive binding assay should be repeated for other steroid receptors (AR, GR, MR, and ER) using the respective radiolabeled ligands (e.g., [³H]-DHT for AR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR, and [³H]-Estradiol for ER). By comparing the Ki values obtained for each receptor, the selectivity profile of this compound can be established.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound to the progesterone receptor.
Caption: Experimental workflow for determining progesterone receptor binding affinity.
Signaling Pathway of Progesterone Receptor
Understanding the mechanism of action of progestins requires knowledge of the progesterone receptor signaling pathway. Upon binding of an agonist like progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.
Caption: Simplified progesterone receptor signaling pathway.
By utilizing the comparative data and the detailed experimental protocol provided in this guide, researchers can effectively characterize the binding specificity of this compound and other progestins, contributing to a more complete understanding of their pharmacological profiles.
Replicating Historical Findings: A Comparative Guide to Flumedroxone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flumedroxone acetate (B1210297), a synthetic progestin historically investigated for migraine prophylaxis. Due to the limited availability of complete historical study data, this document synthesizes known information and presents replicated experimental designs based on available abstracts and contemporary scientific standards. The guide compares Flumedroxone acetate with other progestins, Medroxyprogesterone Acetate and Norethisterone, for which more comprehensive data is accessible.
Pharmacodynamic Profile: A Comparative Overview
This compound was characterized as a progestin with weak or slight progestogenic activity and an absence of other significant hormonal effects.[1] To contextualize this, the following table compares its qualitative receptor binding information with the quantitative data available for Medroxyprogesterone Acetate and Norethisterone.
Table 1: Comparative Receptor Binding Affinity of Progestins
| Compound | Progesterone (B1679170) Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Glucocorticoid Receptor (GR) Relative Binding Affinity (%) |
| This compound | Weak/Slight (qualitative) | Not reported | Not reported |
| Medroxyprogesterone acetate | 75 | 15 | 42-46 |
| Norethisterone | 150 | 50 | Very Low |
Note: Relative binding affinities are compared to a reference standard (e.g., progesterone for PR, dihydrotestosterone (B1667394) for AR, dexamethasone (B1670325) for GR) and can vary between studies and assay conditions.
Hypothetical Replication of a Historical Clinical Trial
Based on abstracts of historical studies, a double-blind, placebo-controlled, cross-over trial was a key methodology for evaluating this compound in migraine prophylaxis.[2] The following section details a replicated protocol for such a study.
Experimental Protocol: Double-Blind, Placebo-Controlled, Cross-Over Trial
Objective: To evaluate the efficacy and safety of this compound in the prophylactic treatment of migraine.
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.
Participant Population:
-
Inclusion Criteria: Adult females with a history of menstrually-related migraine, experiencing 2-8 migraine attacks per month.
-
Exclusion Criteria: Contraindications to progestin therapy, use of other migraine prophylactic medications, pregnancy or lactation.
Treatment Protocol:
-
Washout Period: A 4-week period where participants discontinue any current migraine prophylactic treatments.
-
Randomization: Participants are randomly assigned to one of two treatment sequences:
-
Sequence A: this compound (10 mg, three times daily) for 12 weeks, followed by a 4-week washout, then placebo for 12 weeks.
-
Sequence B: Placebo for 12 weeks, followed by a 4-week washout, then this compound (10 mg, three times daily) for 12 weeks.
-
-
Blinding: Both participants and investigators are blinded to the treatment allocation.
Outcome Measures:
-
Primary Endpoint: Mean change in the number of migraine days per month from baseline.
-
Secondary Endpoints:
-
Mean change in migraine severity (using a validated pain scale).
-
Frequency of rescue medication use.
-
Incidence and severity of adverse events (e.g., polymenorrhea).
-
Data Analysis:
-
A paired t-test or Wilcoxon signed-rank test will be used to compare the change in migraine days between the this compound and placebo treatment periods.
-
Adverse event data will be summarized descriptively.
Visualizing Experimental Design and Hormonal Signaling
To further clarify the experimental workflow and the underlying hormonal pathways, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Flumedroxone Acetate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Flumedroxone acetate (B1210297), a synthetic progestin, requires careful handling and disposal to mitigate potential risks to human health and the environment. This guide provides essential information and step-by-step procedures for the safe disposal of Flumedroxone acetate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Due to its hormonal activity and potential reproductive toxicity, direct contact should be avoided.
Personal Protective Equipment (PPE) and Handling Guidelines:
| PPE/Handling Guideline | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated. | To prevent inhalation of airborne particles. |
| Handling | Avoid generating dust. Use a fume hood for handling bulk quantities or when preparing solutions. | To minimize exposure to the compound. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal.[1]
-
-
Containerization:
-
Use a designated, leak-proof, and sealable container for all this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
-
-
Decontamination of Reusable Glassware:
-
For non-porous items like glassware, a thorough decontamination process is necessary before reuse.
-
Rinse the glassware with a suitable solvent, such as ethanol (B145695) or acetone. Collect the solvent rinse as hazardous waste.
-
Alternatively, soaking in a bleach solution for 24 hours can be an effective decontamination method.
-
Regulatory Considerations
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound for disposal purposes were found in the search results. Therefore, the recommended disposal method is through a licensed hazardous waste management company that will likely use high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Guidance for Flumedroxone Acetate
Disclaimer: A specific Safety Data Sheet (SDS) for Flumedroxone acetate (B1210297) was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar potent steroid compounds, such as Fludrocortisone Acetate and Medroxyprogesterone Acetate. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling any chemical and perform a risk assessment for their specific laboratory conditions.
Flumedroxone acetate is a progestin medication that requires careful handling to minimize exposure and ensure laboratory safety.[1] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational plans for safe handling, and disposal procedures.
Personal Protective Equipment (PPE)
The appropriate PPE is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile or neoprene, are recommended. Double gloving is best practice, with one glove cuff under the gown and the other over. Change gloves frequently, especially if contaminated.[2][3] |
| Eye and Face Protection | Safety goggles or face shield | Wear safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.[4][5] |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[4] |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling.
First Aid Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal:
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[8] Incineration is often the preferred method for pharmaceutical waste.[8]
The following diagram illustrates the decision-making process for waste disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.accentuate.io [cdn.accentuate.io]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
